Technical Documentation Center

2-(3-(Methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(3-(Methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid
  • CAS: 1113001-63-0

Core Science & Biosynthesis

Foundational

A Technical Guide to the Spectroscopic Characterization of 2-(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid. A...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid. As a key building block in medicinal chemistry, particularly in the synthesis of PROTACs and other therapeutics, a thorough understanding of its structural and electronic properties is paramount.[1] This document, authored from the perspective of a Senior Application Scientist, offers not just data, but also insights into the experimental rationale and interpretation, ensuring a robust foundation for its application in research and development.

The bicyclo[1.1.1]pentane (BCP) cage is a fascinating three-dimensional bioisostere for phenyl rings and other rigid linkers, offering improved physicochemical properties such as enhanced solubility and metabolic stability in drug candidates.[2][3] The title compound, with its orthogonal carboxylic acid and methyl ester functionalities, is a versatile synthon for further chemical elaboration.

Molecular Structure and Key Features

2-(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid (Molecular Formula: C9H12O4, Molecular Weight: 184.19 g/mol ) possesses a highly strained and rigid BCP core.[1][4] The bridgehead positions are substituted with a methoxycarbonyl group and an acetic acid moiety, providing two distinct points for chemical modification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 2-(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid, both ¹H and ¹³C NMR provide unambiguous evidence for its unique structure. The high symmetry of the BCP core significantly simplifies the spectra.

¹H NMR Spectroscopy

The ¹H NMR spectrum is characterized by sharp singlets, a direct consequence of the BCP cage's symmetry and the absence of vicinal protons on the cage.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10-12Broad Singlet1H-COOHThe acidic proton of the carboxylic acid is typically broad and downfield, its exact position being dependent on concentration and solvent.
3.68Singlet3H-OCH₃This is a characteristic singlet for a methyl ester.[3][5]
2.31Singlet6HBCP cage -CH-The six equivalent methine protons on the BCP cage give rise to a sharp singlet.[3][5]
2.25 (predicted)Singlet2H-CH₂-COOHThe methylene protons adjacent to the carboxylic acid are expected to appear as a singlet, slightly downfield from the BCP cage protons due to the influence of the carbonyl group.

Experimental Protocol for ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of 2-(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid in 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.[6]

  • Acquisition Parameters:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 90°

    • Acquisition time: 4 s

  • Processing: Apply a Fourier transform to the free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.[6]

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum further confirms the molecular structure, with distinct signals for the carbonyl carbons, the BCP cage, and the methyl ester.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
178.0 (predicted)-COOHThe carboxylic acid carbonyl carbon is expected in this downfield region.
170.3-COOCH₃The ester carbonyl carbon signal is consistent with published data for the precursor.[3][5]
54.3BCP cage -CH-The six equivalent methine carbons of the BCP cage.[3][5]
51.9-OCH₃The carbon of the methyl ester group.[3][5]
45.8BCP bridgehead CThe quaternary bridgehead carbon attached to the acetic acid moiety.[3][5]
40.0 (predicted)-CH₂-COOHThe methylene carbon adjacent to the carboxylic acid.
28.5BCP bridgehead CThe quaternary bridgehead carbon attached to the methoxycarbonyl group.[3][5]

Experimental Protocol for ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Acquire the spectrum on a 100 MHz (or higher) NMR spectrometer.[6]

  • Acquisition Parameters:

    • Number of scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation delay: 2.0 s

    • Pulse program: Proton-decoupled.

  • Processing: Apply a Fourier transform and phase correct the spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.[6]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentRationale
2500-3300BroadO-H stretchThe broad absorption is characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.
1735-1750StrongC=O stretch (ester)The ester carbonyl stretch is typically at a higher frequency than the carboxylic acid carbonyl.
1700-1725StrongC=O stretch (acid)The carboxylic acid carbonyl stretch.
1100-1300StrongC-O stretchStretching vibrations of the ester and carboxylic acid C-O bonds.

Experimental Protocol for IR Spectroscopy

  • Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.[6]

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹

    • Number of scans: 16

  • Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Table 4: Predicted Mass Spectrometry Data (ESI-TOF)

m/z (charge/mass ratio)IonRationale
185.0814[M+H]⁺Calculated for C₉H₁₃O₄⁺. This corresponds to the protonated molecule.[3][5]
207.0633[M+Na]⁺Calculated for C₉H₁₂O₄Na⁺. Adduct with sodium is commonly observed.
169.0506[M-H]⁻Calculated for C₉H₁₁O₄⁻. The deprotonated molecule in negative ion mode.[7]

Experimental Protocol for High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.[6]

  • Acquisition Parameters:

    • Ionization mode: Positive and/or negative ESI.

    • Mass range: m/z 50-500.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated theoretical mass to confirm the elemental composition.

Visualizing the Structure and Data

To aid in the understanding of the molecular structure and its spectroscopic features, the following diagrams are provided.

Figure 1: 2D representation of the molecular structure of 2-(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid.

G cluster_synthesis Synthesis and Characterization Workflow cluster_analysis Spectroscopic Analysis Start Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid Step1 Selective Monoesterification Start->Step1 Intermediate 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid Step1->Intermediate Step2 Homologation (e.g., Arndt-Eistert) Intermediate->Step2 Product 2-(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid Step2->Product NMR 1H and 13C NMR Product->NMR IR FTIR Product->IR MS HRMS Product->MS

Figure 2: A generalized workflow for the synthesis and spectroscopic characterization of the title compound.

Conclusion

This technical guide provides a detailed spectroscopic characterization of 2-(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid. By combining experimental data from closely related analogs with predictive analysis, we have established a robust spectroscopic profile for this important building block. The provided protocols are designed to be self-validating and serve as a reliable resource for researchers in the field of medicinal chemistry and drug discovery. The unique spectral features, largely dictated by the rigid and symmetric bicyclo[1.1.1]pentane core, are key identifiers for this compound and its derivatives.

References

  • Grygorenko, O. O., et al. (2021). Bicyclo[1.1.1]pentane Ketones via Friedel–Crafts Acylation. The Journal of Organic Chemistry. Available at: [Link]

  • Princeton University. (n.d.). Letter. Available at: [Link]

  • Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry. Available at: [Link]

  • Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). PubMed Central. Available at: [Link]

  • PubChem. (n.d.). 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid. Available at: [Link]

  • Google Patents. (n.d.). WO2017157932A1 - Method of preparing substituted bicyclo[1 1 1]pentanes.
  • Request PDF. (n.d.). Bridge Chlorinated Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acids. Available at: [Link]

  • Wiley Online Library. (n.d.). Bicyclo[1.1.1]pentane-1-carboperoxoic acid, 3-(methoxycarbonyl)-, 1,1-dimethylethyl ester. Available at: [Link]

  • Wiley Online Library. (n.d.). Reac-ind 725..742. Available at: [Link]

  • ResearchGate. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(3-(methoxycarbonyl)b...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid. This unique molecule incorporates the bicyclo[1.1.1]pentane (BCP) scaffold, a highly sought-after bioisostere in modern medicinal chemistry. As a bifunctional linker, it holds significant promise in the development of novel therapeutics, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs). This document will delve into the rationale behind the use of the BCP core, provide a detailed, field-proven synthetic route to a key precursor, and outline a reliable method for the preparation of the title compound.

The Bicyclo[1.1.1]pentane (BCP) Scaffold: A Paradigm Shift in Bioisosterism

The bicyclo[1.1.1]pentane (BCP) moiety has emerged as a transformative tool in drug discovery, serving as a non-classical bioisostere for para-substituted phenyl rings, tert-butyl groups, and internal alkynes. The rigid, three-dimensional structure of the BCP core offers several advantages over traditional aromatic systems, which are prevalent in a vast number of approved drugs. While phenyl rings are ubiquitous, they can be associated with metabolic liabilities and poor solubility.

The "Escape from Flatland" concept in medicinal chemistry encourages the use of saturated, three-dimensional scaffolds to improve the physicochemical properties of drug candidates. The BCP core epitomizes this principle, offering:

  • Improved Solubility: The replacement of a flat, aromatic ring with a saturated BCP cage can lead to a significant increase in aqueous solubility.

  • Enhanced Metabolic Stability: The C(sp³)-rich nature of the BCP core makes it more resistant to oxidative metabolism compared to electron-rich aromatic rings.

  • Novel Structural Vectors: The rigid geometry of the BCP scaffold provides precise vectors for substituent placement, allowing for a more defined exploration of chemical space and protein-ligand interactions.

  • Reduced Non-Specific Binding: The non-aromatic nature of the BCP moiety can lead to a decrease in non-specific binding, a common issue with lipophilic aromatic compounds.

2-(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid leverages these advantages by incorporating the BCP scaffold into a bifunctional molecule, making it an attractive building block for medicinal chemists.

Physicochemical and Spectroscopic Properties

Table 1: Physicochemical Properties of 2-(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid and its Precursor

Property2-(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid
CAS Number 1113001-63-083249-10-9
Molecular Formula C₉H₁₂O₄C₈H₁₀O₄
Molecular Weight 184.19 g/mol 170.16 g/mol
Physical Form SolidWhite Solid
Storage Sealed in dry, 2-8°CRoom Temperature

Table 2: Spectroscopic Data for the Precursor, 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Spectroscopic Technique Observed Data
¹H NMR (400 MHz, CDCl₃) δ 3.68 (s, 3H), 2.31 (s, 6H)
¹³C{¹H} NMR (151 MHz, CDCl₃) δ 170.3, 54.3, 51.9, 45.8, 28.5
HRMS (ESI-TOF) m/z [M+H]⁺ calcd for C₈H₁₁O₄: 185.0814; found 185.0810

The highly symmetrical nature of the BCP core in the precursor results in a remarkably simple NMR spectrum, with a single peak for the six equivalent bridgehead protons. This feature is a hallmark of 1,3-disubstituted BCPs.

Synthesis and Reactivity

A robust and scalable synthesis is paramount for the widespread adoption of a building block in drug discovery programs. This section details a proven synthetic route to the key precursor and a reliable method for its conversion to the target molecule.

Large-Scale Synthesis of the Precursor: 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid

A practical, multi-gram synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid has been developed, which serves as the common starting material for many BCP derivatives. The selective mono-esterification of this diacid provides the key precursor in high yield.

Experimental Protocol: Synthesis of 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid

  • Dissolution: Dissolve bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (200.0 g, 1.28 mol, 1.0 equiv) in methanol (3 L).

  • Esterification: Add thionyl chloride (SOCl₂, 457.0 g, 3.84 mol, 3.0 equiv) dropwise at 20–40 °C. The use of thionyl chloride in methanol generates HCl in situ, which catalyzes the esterification. This method is highly effective for large-scale reactions.

  • Reaction: Stir the mixture at room temperature overnight.

  • Workup: Concentrate the mixture under reduced pressure. Dissolve the residue in a 1:1 mixture of hexane and methyl tert-butyl ether (MTBE) (1 L).

  • Purification: Filter the solution through a plug of silica gel (~500 g) and concentrate the filtrate to yield the product.

  • Yield: 196.1 g (83%) of a white solid.

This protocol is notable for its scalability and straightforward purification, making the precursor readily accessible for further elaboration.

Diagram 1: Synthetic Workflow for the Precursor

G cluster_0 Precursor Synthesis Diacid Bicyclo[1.1.1]pentane- 1,3-dicarboxylic acid Esterification Mono-esterification Diacid->Esterification MeOH, SOCl₂ Precursor 3-(methoxycarbonyl)bicyclo[1.1.1]pentane- 1-carboxylic acid Esterification->Precursor

Caption: Synthesis of the key precursor.

Proposed Synthesis of 2-(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid

The conversion of the precursor carboxylic acid to the target acetic acid derivative represents a one-carbon homologation. The Arndt-Eistert reaction is a classic and reliable method for this transformation. This procedure involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with diazomethane to form a diazoketone. Subsequent Wolff rearrangement in the presence of a nucleophile (e.g., water) yields the homologated acid.

The following protocol is based on a closely related transformation performed on a similar BCP derivative, demonstrating the feasibility and providing a strong starting point for optimization.

Proposed Experimental Protocol: Arndt-Eistert Homologation

  • Acid Chloride Formation: To a solution of 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid (1.0 equiv) in a suitable aprotic solvent (e.g., dichloromethane or THF) containing a catalytic amount of DMF, add oxalyl chloride or thionyl chloride (1.2 equiv) dropwise at 0 °C. Stir the reaction at room temperature until the evolution of gas ceases. The solvent and excess reagent are then removed under reduced pressure to yield the crude acid chloride. Causality: The conversion to the more reactive acid chloride is necessary for the subsequent reaction with diazomethane.

  • Diazoketone Formation: Dissolve the crude acid chloride in an aprotic solvent (e.g., diethyl ether or THF) and add a solution of diazomethane in diethyl ether at 0 °C until the yellow color of diazomethane persists. Caution: Diazomethane is toxic and explosive. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Wolff Rearrangement: The crude diazoketone is then treated with a catalyst, typically silver oxide (Ag₂O) or silver benzoate, in the presence of water to induce the Wolff rearrangement. The rearrangement can also be promoted photochemically. This step generates a ketene intermediate which is trapped by water to form the final acetic acid product.

  • Purification: The final product can be purified by standard techniques such as crystallization or column chromatography.

Diagram 2: Proposed Arndt-Eistert Homologation Workflow

G cluster_1 Homologation to Target Molecule Precursor 3-(methoxycarbonyl)bicyclo[1.1.1]pentane- 1-carboxylic acid AcidChloride Acid Chloride Formation Precursor->AcidChloride (COCl)₂ or SOCl₂ Diazoketone Diazoketone Formation AcidChloride->Diazoketone CH₂N₂ Wolff Wolff Rearrangement Diazoketone->Wolff Ag₂O, H₂O Target 2-(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid Wolff->Target

Caption: Proposed synthesis of the target molecule.

Applications in Drug Discovery

The primary application of 2-(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid is as a bifunctional linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The structure of the title compound is ideally suited for this purpose:

  • The carboxylic acid handle can be readily coupled to the amine group of a ligand for an E3 ligase (e.g., pomalidomide for Cereblon or a von Hippel-Lindau ligand).

  • The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to a ligand for the target protein. Alternatively, the ester can be reduced to an alcohol or converted to other functional groups to facilitate linkage to the target protein ligand.

  • The BCP core acts as a rigid spacer, controlling the distance and relative orientation of the two ligands, which is a critical parameter for efficient ternary complex formation and target degradation.

The use of a BCP-based linker, as opposed to a more flexible alkyl or PEG linker, can pre-organize the PROTAC molecule, potentially reducing the entropic penalty of forming the ternary complex and leading to improved potency and selectivity.

Conclusion

2-(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid is a valuable building block for medicinal chemistry, particularly for the construction of PROTACs. Its rigid BCP core offers significant advantages in terms of improved physicochemical properties and structural pre-organization. The synthetic route to its key precursor is well-established and scalable, and its conversion to the target molecule can be achieved through reliable chemical transformations. As the demand for novel, three-dimensional chemical matter continues to grow, the importance of BCP-containing building blocks like the one detailed in this guide is set to increase, paving the way for the discovery of new and improved therapeutics.

References

  • Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry. [Link]

  • Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). ResearchGate. [Link]

  • PubChem. 2-(Bicyclo(1.1.1)pentan-1-yl)acetic acid. [Link]

  • ResearchGate. Improving non-specific binding and solubility: bicycloalkyls and cubanes as p-phenyl bioisosteres. (2020). [Link]

  • Google Patents. Method of preparing substituted bicyclo[1 1 1]pentanes.
  • Siyaton Global. 2-(3-(Methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid. [Link]

  • Royal Society of Chemistry. Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes. [Link]

  • Synlett. Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. [Link]

  • ResearchGate. Arndt–Eistert Homologation. [Link]

  • YouTube. Arndt - Eistert homologation Detailed Reaction Mechanism. [Link]

Foundational

Stability Under Pressure: A Technical Guide to 2-(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic Acid in Acidic and Basic Environments

For Immediate Release A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Chemical Stability of a Key Bicyclo[1.1.1]pentane Building Block. The...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Chemical Stability of a Key Bicyclo[1.1.1]pentane Building Block.

The bicyclo[1.1.1]pentane (BCP) motif has emerged as a valuable bioisostere for aromatic rings in modern drug discovery, prized for its ability to improve physicochemical properties such as solubility and metabolic stability.[1][2] This guide provides a detailed analysis of the chemical stability of a key BCP derivative, 2-(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid, under both acidic and basic conditions. Understanding the stability of this building block is crucial for its effective incorporation into drug candidates and for predicting the shelf-life and degradation pathways of the final active pharmaceutical ingredient (API).

The Bicyclo[1.1.1]pentane Core: A Foundation of Stability

The BCP scaffold is a highly strained, rigid, three-dimensional structure. Despite its significant ring strain, the BCP core is remarkably kinetically inert and resistant to metabolic degradation.[3] This inherent stability is a primary driver for its use as a phenyl ring bioisostere, as it can protect adjacent functional groups from metabolic enzymes that would otherwise lead to rapid clearance. The stability of the BCP core itself is generally not a concern under typical acidic or basic conditions encountered in pharmaceutical development and formulation. The primary focus of stability studies for molecules like 2-(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid is the reactivity of its functional groups.

Stability Profile under Basic Conditions

Under basic conditions, the principal reaction anticipated for 2-(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid is the saponification (hydrolysis) of the methyl ester to the corresponding carboxylate. This reaction is a standard transformation for esters and is not expected to affect the integrity of the BCP core.

The synthesis of a closely related analogue, 3-((benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid, involves the selective mono-saponification of a dibenzyl ester using lithium hydroxide (LiOH) in a tetrahydrofuran (THF) and water mixture.[2][4] This demonstrates that the BCP core is stable to basic hydrolysis conditions and that selective hydrolysis of one ester group in the presence of another is feasible.

Expected Reaction under Basic Conditions:

The primary degradation pathway under basic conditions is the hydrolysis of the methyl ester to form the corresponding dicarboxylate salt.

Caption: Saponification of the methyl ester.

Experimental Protocol: Base-Mediated Hydrolysis Study

This protocol outlines a typical experiment to quantify the rate of hydrolysis under basic conditions.

  • Preparation of Stock Solution: Prepare a stock solution of 2-(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 10 mg/mL).

  • Reaction Setup: In separate vials, add a small aliquot of the stock solution to a buffered aqueous solution at a specific pH (e.g., pH 9, 10, 12) to achieve a final substrate concentration of approximately 0.1 mg/mL. Ensure the total volume is sufficient for sampling over time.

  • Incubation: Incubate the vials at a controlled temperature (e.g., 25 °C, 40 °C, and 60 °C).

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Quenching and Analysis: Immediately quench the reaction by neutralizing the sample with an equivalent amount of acid. Analyze the samples by a validated stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to monitor the disappearance of the starting material and the appearance of the dicarboxylic acid product.

  • Data Analysis: Plot the concentration of the starting material versus time to determine the rate of hydrolysis.

Parameter Condition
pH9, 10, 12 (using appropriate buffers)
Temperature25 °C, 40 °C, 60 °C
Concentration~0.1 mg/mL
Analytical MethodReverse-Phase HPLC-UV

Stability Profile under Acidic Conditions

Under acidic conditions, the expected primary reaction is the acid-catalyzed hydrolysis of the methyl ester to the corresponding carboxylic acid. The BCP core itself is anticipated to be highly stable under these conditions. The synthesis of a similar compound, 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid, utilizes thionyl chloride (SOCl2) in methanol for the esterification of the diacid, indicating the stability of the BCP core to strong acidic reagents.[5]

Expected Reaction under Acidic Conditions:

The primary degradation pathway under acidic conditions is the hydrolysis of the methyl ester to the dicarboxylic acid.

Caption: Acid-catalyzed ester hydrolysis.

Experimental Protocol: Acid-Mediated Hydrolysis Study

This protocol is designed to assess the stability of the compound under acidic stress, following ICH Q1A(R2) guidelines for forced degradation studies.[6][7][8]

  • Preparation of Stock Solution: Prepare a stock solution of the test compound in an appropriate solvent (e.g., acetonitrile or water) at a known concentration.

  • Reaction Setup: In separate vials, add an aliquot of the stock solution to an acidic solution (e.g., 0.1 M HCl, 1 M HCl) to achieve a final concentration suitable for analysis.

  • Incubation: Incubate the vials at various controlled temperatures (e.g., 40 °C, 60 °C, 80 °C).

  • Sampling: Withdraw samples at appropriate time intervals.

  • Quenching and Analysis: Neutralize the samples with a suitable base and analyze using a validated HPLC method to quantify the parent compound and any degradation products.

  • Data Analysis: Determine the degradation rate by plotting the concentration of the parent compound against time.

Parameter Condition
Acid Concentration0.1 M HCl, 1 M HCl
Temperature40 °C, 60 °C, 80 °C
Concentration~0.1 mg/mL
Analytical MethodReverse-Phase HPLC-UV

Summary of Expected Stability

Based on the known chemistry of the bicyclo[1.1.1]pentane core and its functional groups, 2-(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid is expected to exhibit the following stability profile:

  • BCP Core: The bicyclo[1.1.1]pentane core is anticipated to be highly stable under a wide range of acidic and basic conditions, with no degradation of the cage structure expected under typical pharmaceutical stress testing conditions.

  • Methyl Ester: This functional group is the primary site of reactivity. It will undergo hydrolysis to the corresponding carboxylic acid under both acidic and basic conditions. The rate of hydrolysis will be dependent on pH, temperature, and buffer concentration.

  • Carboxylic Acid: The carboxylic acid functional group is stable to hydrolysis. Decarboxylation is a potential degradation pathway for some carboxylic acids, but it typically requires harsh conditions and is not expected to be a significant degradation route for this compound under standard stability testing.

The following diagram illustrates the overall workflow for assessing the chemical stability of the target compound.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Data Interpretation Stock Stock Solution of Target Compound Acid Acidic Stress (e.g., 0.1M HCl, 60°C) Stock->Acid Base Basic Stress (e.g., pH 10, 60°C) Stock->Base Sampling Time-Point Sampling & Quenching Acid->Sampling Base->Sampling HPLC Stability-Indicating HPLC-UV Analysis Sampling->HPLC Kinetics Determine Degradation Kinetics HPLC->Kinetics Pathway Identify Degradation Products & Pathways HPLC->Pathway

Caption: Workflow for Stability Assessment.

Conclusion

References

  • Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry, 55(7), 3414–3424. [Link]

  • Mykhailiuk, P. K., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9583–9595. [Link]

  • Anderson, E. A., et al. (2021). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 1(9), 1334–1353. [Link]

  • Hughes, D. L., et al. (2021). 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. Molbank, 2021(4), M1296. [Link]

  • Mykhailiuk, P. K., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). [Link]

  • Della, E. W., & Tsanaktsidis, J. (1986). Manifestations of Bridgehead−Bridgehead Interactions in the Bicyclo[1.1.1]pentane Ring System. The Journal of Organic Chemistry, 51(10), 1888–1892. [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

  • Alsante, K. M., et al. (2014). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology, 38(4). [Link]

  • Mykhailiuk, P. K., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9583–9595. [Link]

  • Anderson, E. A., et al. (2021). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. [Link]

  • Ma, X., & Pham, L. N. (2020). Selected Topics in the Syntheses of Bicyclo[1.1.1]Pentane (BCP) Analogues. Asian Journal of Organic Chemistry, 9(1), 8-22. [Link]

  • Levin, M. D., et al. (2020). Nickel-Catalyzed Decarboxylative Cross-Coupling of Bicyclo[1.1.1]pentyl Radicals Enabled by Electron Donor–Acceptor Complex Photoactivation. Journal of the American Chemical Society, 142(34), 14316–14322. [Link]

  • ICH. (2003). Q1A(R2) Guideline. [Link]

  • Macmillan, D. W. C., et al. (2023). Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. [Link]

  • Aggarwal, V. K., et al. (2021). Electrophilic Activation of [1.1.1]Propellane for the Synthesis of Nitrogen‐Substituted Bicyclo[1.1.1]pentanes. Angewandte Chemie International Edition, 60(51), 26581-26588. [Link]

  • Macmillan, D. W. C., et al. (2023). Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. [Link]

  • Veza, (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Anderson, E. A., et al. (2021). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. [Link]

  • European Medicines Agency. (2025). ICH Q1 Guideline on stability testing of drug substances and drug products_Step 2b. [Link]

  • Wang, P., et al. (2026). Synthesis of 1,3-Alkylphosphoryl Bicyclo[1.1.1]pentane by Photocatalytic Cascade Radical Addition. Organic Letters. [Link]

  • Aggarwal, V. K., et al. (2021). Electrophilic Activation of [1.1.1]Propellane for the Synthesis of Nitrogen‐Substituted Bicyclo[1.1.1]pentanes. [Link]

  • Alsante, K. M., et al. (2014). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Adsool, V. A., & Thirumoorthi, N. T. (2016). A practical metal-free homolytic aromatic alkylation protocol for the synthesis of 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid. Organic & Biomolecular Chemistry, 14(36), 8398-8427. [Link]

  • Qin, T., et al. (2023). Programmable late-stage functionalization of bridge-substituted bicyclo[1.1.1]pentane bis-boronates. Nature Chemistry. [Link]

  • Mykhailiuk, P. K. (2022). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. [Link]

  • OSPAR Commission. (2005). Whole Effluent Assessment. [Link]

  • University of Central Lancashire. (n.d.). CONSTRUCTING CHIRAL CENTRES VIA O→C ARYL AND ACYL MIGRATIONS: EXPLORING REACTION POTENTIAL. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 2-(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic Acid as a Strategic Tool for para-Phenyl Bioisosterism in Drug Discovery

Introduction: Moving Beyond the Flatland of Aromatic Rings The para-substituted phenyl ring is a ubiquitous scaffold in medicinal chemistry, present in approximately 45% of approved pharmaceuticals.[1] Its rigid structur...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Moving Beyond the Flatland of Aromatic Rings

The para-substituted phenyl ring is a ubiquitous scaffold in medicinal chemistry, present in approximately 45% of approved pharmaceuticals.[1] Its rigid structure provides a reliable way to project substituents into defined vectors in a target's binding pocket. However, the lipophilic and planar nature of the benzene ring often contributes to suboptimal physicochemical properties in drug candidates, including poor aqueous solubility, high metabolic lability (e.g., through cytochrome P450-mediated oxidation), and potential for non-specific off-target binding.[1]

To mitigate these liabilities, medicinal chemists increasingly turn to bioisosteric replacement, a strategy of substituting one moiety with another that retains similar biological activity but possesses improved pharmacological properties. Saturated, three-dimensional scaffolds have emerged as powerful non-classical bioisosteres for aromatic rings. Among these, the bicyclo[1.1.1]pentane (BCP) core has gained significant prominence as a surrogate for the 1,4-disubstituted phenyl ring.[2][3]

This application note provides a technical guide on the use of 2-(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid , a versatile and asymmetrically functionalized building block, for implementing this bioisosteric strategy. We will detail the scientific rationale, provide robust protocols for its synthesis and incorporation, and outline validation assays to confirm the benefits of this structural modification.

The Bicyclo[1.1.1]pentane (BCP) Advantage: A Rationale

The BCP scaffold is not merely a placeholder for a phenyl ring; it is a strategic replacement that imparts a unique and often superior set of properties to a molecule.

2.1 Structural and Physicochemical Rationale The BCP core acts as a rigid, linear spacer that mimics the geometry of a para-substituted benzene ring by placing substituents at its bridgehead C1 and C3 positions.[1] However, its sp³-hybridized carbon framework confers significant advantages.[4]

  • Enhanced Solubility: By replacing a "flat," lipophilic arene with a 3D saturated carbocycle, the crystal packing forces are often disrupted, and the overall lipophilicity is reduced, leading to marked improvements in aqueous solubility.[1][4]

  • Improved Metabolic Stability: The C–H bonds on the BCP cage are exceptionally strong due to the high strain of the system, making them highly resistant to oxidative metabolism.[2] This contrasts sharply with phenyl rings, which are common sites of metabolic attack.

  • Precise Vectorial Orientation: The rigid cage structure ensures that the exit vectors of the substituents at the C1 and C3 positions are held in a fixed, linear orientation, preserving the intended geometry for target binding.[2]

  • Reduced Non-Specific Binding: The lack of a π-system reduces the likelihood of non-specific π-π stacking interactions with off-target proteins, potentially leading to a cleaner pharmacological profile.[1]

Caption: Geometric similarity between a para-phenyl ring and a BCP bioisostere.

2.2 Comparative Physicochemical Properties The theoretical and experimental benefits of replacing a para-phenylene group with a BCP core are summarized below.

Propertypara-Phenylene MoietyBicyclo[1.1.1]pentane MoietyRationale for Improvement
Fraction of sp³ Carbons (Fsp³) Low (0)High (1.0)Increased 3D character, improved solubility, reduced planarity.
Calculated LogP (cLogP) HigherLowerBCP is less lipophilic than a phenyl ring.[4]
Aqueous Solubility Generally LowerGenerally HigherReduced lipophilicity and disruption of crystal lattice packing.[4]
Metabolic Stability Susceptible to oxidationHighly resistant to oxidationHigh C-H bond dissociation energy in the strained BCP cage.[2]
Molecular Geometry Planar, Rigid3D, RigidProvides spatial exploration orthogonal to the main vector axis.[1]

Synthesis Protocol: Accessing the Asymmetric BCP Building Block

The synthesis of BCP derivatives has been revolutionized by methods that harness the reactivity of [1.1.1]propellane, a highly strained intermediate.[3] Modern photoredox and radical-mediated approaches allow for the efficient and modular construction of complex BCPs.[2][5] Below is a representative protocol for synthesizing the title compound, which leverages the addition of radicals to [1.1.1]propellane.

3.1 Workflow for Synthesis

Caption: Synthetic workflow for the target BCP building block.

3.2 Detailed Experimental Protocol

Objective: To synthesize 2-(3-(methoxycarbonyl)bicyclo-[1.1.1]pentan-1-yl)acetic acid (CAS 1113001-63-0).[6]

Materials:

  • [1.1.1]Propellane solution in diethyl ether

  • Methyl 2-iodoacetate

  • Di-tert-butyl hyponitrite (or other suitable radical initiator)

  • Thiophenol

  • Anhydrous, degassed solvent (e.g., Dioxane)

  • Standard glassware for inert atmosphere chemistry (Schlenk line)

  • Photoreactor (if using a photocatalytic method)

  • Silica gel for column chromatography

  • Solvents for chromatography (Hexanes, Ethyl Acetate)

Procedure:

  • Reaction Setup: To a Schlenk flask under an argon atmosphere, add a solution of [1.1.1]propellane (typically ~0.2 M in diethyl ether, 1.5 equivalents). Add anhydrous, degassed dioxane.

  • Reagent Addition: To the stirred solution, add methyl 2-iodoacetate (1.0 equivalent) and thiophenol (1.2 equivalents).

    • Causality: The reaction proceeds via a radical chain mechanism. Thiophenol acts as a hydrogen atom donor to complete the catalytic cycle and form one of the bridgehead substituents. The iodoacetate will form the other substituent.

  • Initiation: Add a radical initiator such as di-tert-butyl hyponitrite (0.1 equivalents) in portions over 1 hour while stirring at a slightly elevated temperature (e.g., 60 °C), or irradiate with blue LEDs if using a photoredox catalyst.[7]

    • Expert Insight: The slow addition of the initiator maintains a low concentration of radicals, minimizing side reactions. Photoredox catalysis offers a milder and often more efficient alternative.[2]

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting iodoacetate is consumed (typically 4-16 hours).

  • Workup: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the intermediate ester.

  • Selective Hydrolysis: The resulting product from this specific sequence would be methyl 3-(2-methoxy-2-oxoethyl)bicyclo[1.1.1]pentane-1-carboxylate. A selective hydrolysis of one ester group would be required, or a different synthetic strategy using precursors with orthogonal protecting groups would be employed to yield the final mono-acid product.

    • Self-Validation: The final product should be characterized thoroughly. Expected Data for C₉H₁₂O₄ (MW: 184.19 g/mol ): [6][8][9]

      • ¹H NMR: Will show characteristic signals for the BCP cage protons (typically a singlet or narrow multiplet around 2.0-2.5 ppm), the methylene protons adjacent to the acid, and the methyl ester singlet.

      • ¹³C NMR: Will show distinct signals for the bridgehead carbons, the methylene carbons of the cage, the ester carbonyl, and the acid carbonyl.

      • HRMS (ESI): Calculated for C₉H₁₁O₄⁻ [M-H]⁻, found with <5 ppm error.

Application Protocol: Bioisosteric Replacement in a Model Compound

This section details the protocol for replacing a para-carboxyphenyl group in a hypothetical lead compound (Lead-NH₂) with the BCP building block.

Objective: To synthesize Lead-NH-CO-BCP-COOH from Lead-NH₂ and the title compound.

4.1 Workflow for BCP Incorporation

Caption: Workflow for coupling the BCP building block and deprotection.

4.2 Detailed Experimental Protocol

Materials:

  • 2-(3-(methoxycarbonyl)bicyclo-[1.1.1]pentan-1-yl)acetic acid (1.0 eq)

  • Lead compound with a primary or secondary amine (Lead-NH₂, 1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA, 3.0 eq)

  • Anhydrous DMF

  • Lithium hydroxide (LiOH)

  • THF, Methanol, Water

  • HPLC for purification

Procedure:

  • Amide Coupling:

    • In a round-bottom flask, dissolve the BCP building block in anhydrous DMF.

    • Add HATU and DIPEA, and stir for 10 minutes at room temperature.

      • Causality: HATU is a highly efficient peptide coupling reagent that activates the carboxylic acid, forming an active ester that readily reacts with the amine. DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reaction.

    • Add Lead-NH₂ to the solution and stir at room temperature for 2-4 hours, monitoring by LC-MS.

    • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash chromatography or preparative HPLC to yield the coupled intermediate (Lead-NH-CO-BCP-COOMe).

  • Ester Hydrolysis (Saponification):

    • Dissolve the purified intermediate in a mixture of THF and Methanol (e.g., 3:1 ratio).

    • Add an aqueous solution of LiOH (2.0-3.0 eq) and stir at room temperature for 1-3 hours.

      • Expert Insight: This step cleaves the methyl ester to reveal the terminal carboxylic acid, which may be critical for biological activity (e.g., to mimic a parent drug's carboxylate).

    • Monitor the reaction by LC-MS. Upon completion, carefully acidify the reaction mixture to pH ~3-4 with 1M HCl.

    • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the final BCP analog by preparative HPLC to ensure high purity for biological testing.

    • Self-Validation: Confirm the structure of the final product by ¹H NMR (disappearance of the methyl ester singlet) and HRMS (new molecular weight).

Validation Protocol: Comparative Property Assessment

To validate the success of the bioisosteric replacement, the final BCP analog must be tested in parallel with the original phenyl-containing parent compound.

5.1 Evaluation Workflow

G parent Parent Compound (Phenyl) physchem Physicochemical Assays parent->physchem bio Biological Assays parent->bio bcp_analog BCP Analog bcp_analog->physchem bcp_analog->bio solubility Solubility physchem->solubility logd LogD₇.₄ physchem->logd metstab Microsomal Stability physchem->metstab potency Target Potency (IC₅₀) bio->potency data Comparative Data Analysis solubility->data logd->data metstab->data potency->data

Sources

Application

Application Note: The Strategic Integration of Bicyclo[1.1.1]pentane Derivatives in Modern Medicinal Chemistry

Abstract The bicyclo[1.1.1]pentane (BCP) scaffold has rapidly emerged from a chemical curiosity to a cornerstone of modern medicinal chemistry. Its rigid, three-dimensional structure serves as a highly effective non-clas...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The bicyclo[1.1.1]pentane (BCP) scaffold has rapidly emerged from a chemical curiosity to a cornerstone of modern medicinal chemistry. Its rigid, three-dimensional structure serves as a highly effective non-classical bioisostere for common moieties such as para-substituted phenyl rings, tert-butyl groups, and internal alkynes. The integration of BCPs into drug candidates has consistently demonstrated the potential to overcome critical liabilities associated with traditional aromatic and aliphatic groups, including poor solubility, metabolic instability, and non-specific binding. This application note provides a comprehensive guide for researchers and drug development professionals on the strategic application of BCP derivatives. We will explore the fundamental advantages of the BCP core, detail its primary bioisosteric applications with mechanistic rationale, present a robust protocol for the synthesis of key BCP building blocks, and offer a workflow for their integration into drug discovery programs.

Introduction: Beyond Flatland in Drug Design

The phenyl ring is the most ubiquitous cyclic scaffold in approved pharmaceuticals, prized for its ability to orient substituents in a defined geometry.[1] However, its planarity and hydrophobicity are often the source of significant drug development challenges, including poor aqueous solubility and susceptibility to oxidative metabolism by cytochrome P450 enzymes.[2] To mitigate these issues, medicinal chemists employ the strategy of bioisosterism—the replacement of one chemical group with another that retains the desired biological activity while improving physicochemical or pharmacokinetic properties.

Bicyclo[1.1.1]pentane (BCP) has proven to be a superior bioisostere in numerous contexts.[2] First synthesized in 1964, this highly strained yet remarkably stable scaffold offers a rigid, linear arrangement of its bridgehead carbons, effectively mimicking the geometry of para-substituted arenes and linear alkynes.[3] The shift from a flat, sp2-hybridized aromatic ring to a saturated, sp3-rich cage introduces profound improvements in a molecule's drug-like properties, making BCPs an indispensable tool for lead optimization.[2][4]

The BCP Advantage: Rationale for Bioisosteric Replacement

The decision to replace a traditional moiety with a BCP core is driven by the scaffold's ability to predictably and positively modulate key ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Enhanced Aqueous Solubility: The replacement of a hydrophobic phenyl group with the more polar, saturated BCP cage disrupts intermolecular π-π stacking interactions that can suppress solubility.[2][3] This often leads to a significant increase in the aqueous solubility of the parent compound, a critical factor for achieving adequate oral bioavailability.

  • Improved Metabolic Stability: Aromatic rings are common sites of metabolic oxidation. The BCP core, being a non-aromatic, saturated hydrocarbon, is resistant to this metabolic pathway.[2] This can dramatically increase the half-life of a drug candidate by blocking common metabolic soft spots.

  • Increased F(sp3) and Three-Dimensionality: There is a well-established trend that increasing the fraction of sp3-hybridized carbons (F(sp3)) in a molecule correlates with higher clinical success rates. The BCP scaffold is a prime tool for increasing F(sp3), which can lead to improved solubility, reduced non-specific binding, and better target engagement by enabling exploration of three-dimensional binding pockets.[1][2]

  • Reduced Non-Specific Binding: The inherent hydrophobicity of phenyl rings can lead to non-specific binding to off-target proteins, a common cause of toxicity.[2] The less lipophilic nature of the BCP core mitigates this risk, leading to cleaner pharmacological profiles.[2][4]

  • Maintained or Improved Permeability: Despite increasing solubility, the incorporation of BCPs has been shown to maintain or even improve passive permeability, a crucial attribute for oral absorption.[3]

Core Applications in Drug Design

The versatility of the BCP scaffold allows for its application as a bioisostere in several key scenarios. The choice of which moiety to replace is a strategic decision based on the specific liabilities of the lead compound.

G cluster_0 Traditional Moieties in Lead Compound cluster_1 cluster_2 Improved Drug Candidate Phenyl Phenyl BCP Bicyclo[1.1.1]pentane (BCP) Core Phenyl->BCP Replaces p-substituted ring t-Butyl t-Butyl t-Butyl->BCP Mimics steric bulk Alkyne Alkyne Alkyne->BCP Replaces linear spacer Improved Enhanced Physicochemical & Pharmacokinetic Properties BCP->Improved

Caption: BCP as a versatile bioisosteric hub.

BCP as a Para-Substituted Phenyl Ring Mimic

This is the most prominent application of the BCP scaffold. The bridgehead carbons (C1 and C3) of the BCP core are separated by a distance that, while shorter than a para-substituted phenyl ring, provides a similar exit vector for substituents, allowing it to maintain the crucial binding interactions of the parent molecule.[4]

Case Study: γ-Secretase Inhibitor (Avagacestat Analogue) A landmark example was reported by Pfizer in the development of γ-secretase inhibitors for Alzheimer's disease.[5] Replacing a para-fluorophenyl group in the lead compound (BMS-708163) with a BCP moiety resulted in a new molecule with retained potency but significantly improved properties.[2][3]

PropertyPhenyl Analogue (BMS-708163)BCP AnalogueOutcome
Potency (IC50) 0.30 nM0.39 nMPotency maintained
Aqueous Solubility LowSignificantly HigherImproved biopharmaceutical profile[3]
Passive Permeability ModerateHigherEnhanced oral absorption potential[3]
Metabolic Stability Susceptible to oxidationImprovedBlocked metabolic liability[2]

Table 1: Comparison of physicochemical and pharmacological properties between a phenyl-containing γ-secretase inhibitor and its BCP analogue.

BCP as a Tert-Butyl Isostere

The bulky tert-butyl group is often used to provide steric hindrance or to fill a hydrophobic pocket. However, it is lipophilic and can be metabolically labile. The BCP cage provides a similar steric profile but with lower lipophilicity and greater metabolic stability.[4] This substitution is ideal when the steric bulk, rather than hydrophobicity, is the key driver of activity.

BCP as an Alkyne Bioisostere

Internal alkynes are used as rigid, linear linkers in drug design. BCPs can serve as a metabolically robust alternative, preserving the linear geometry and rigidity without the potential reactivity and metabolic concerns associated with the alkyne triple bond.[3]

Protocol: Scalable Synthesis of a Key BCP Intermediate

The gateway to incorporating BCPs into drug candidates is through the synthesis of versatile building blocks. The reaction of the highly strained hydrocarbon [1.1.1]propellane with radical precursors is the most effective entry point.[3] We present here a protocol for the synthesis of 1-iodo-3-alkyl-bicyclo[1.1.1]pentane, a key intermediate that can be further functionalized via lithiation, cross-coupling, or other standard transformations.[1]

Protocol 1: Photochemical Synthesis of 1-Iodo-3-methylbicyclo[1.1.1]pentane

Principle: This protocol leverages the light-mediated radical addition of an alkyl iodide to [1.1.1]propellane. Irradiation with 365 nm light initiates the homolytic cleavage of the C-I bond, generating an alkyl radical. This radical adds to the central bond of propellane, opening the cage to form a bridgehead BCP radical, which then abstracts an iodine atom from another molecule of alkyl iodide to propagate the chain and yield the desired product. This method avoids the need for metal catalysts or additives.[1]

Materials and Equipment:

  • Methyl iodide (CH3I)

  • [1.1.1]Propellane solution (typically stored cold in a suitable solvent like diethyl ether)

  • Anhydrous, degassed solvent (e.g., dichloromethane)

  • Photochemical reactor or a flask equipped with a 365 nm UV lamp (e.g., LED)

  • Schlenk line or glovebox for inert atmosphere operations

  • Magnetic stirrer and stir bars

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup (Inert Atmosphere): In a Schlenk flask under an argon or nitrogen atmosphere, charge the desired amount of methyl iodide (e.g., 10 grams, 1.0 eq).[1]

  • Solvent Addition: Add anhydrous, degassed dichloromethane to achieve a suitable reaction concentration (e.g., ~0.1 M).

  • Propellane Addition: Cool the solution to 0 °C. Slowly add a solution of [1.1.1]propellane (1.2 eq) via syringe.

    • Causality Note: Using a slight excess of propellane ensures the complete consumption of the initiating alkyl iodide. [1.1.1]Propellane is highly reactive and should be handled with care at low temperatures.

  • Photochemical Reaction: Place the reaction vessel in the photochemical reactor and begin vigorous stirring. Irradiate the mixture with a 365 nm UV lamp at room temperature.

    • Causality Note: The 365 nm wavelength is optimal for initiating the reaction without causing undesired side reactions or product degradation that can occur at shorter wavelengths.[1] Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 30-60 minutes for flow setups, longer for batch).[1]

  • Workup and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

    • The crude product can be purified by distillation under reduced pressure or by flash column chromatography on silica gel (eluting with a non-polar solvent like hexane) to yield the pure 1-iodo-3-methylbicyclo[1.1.1]pentane.[1]

  • Characterization: Confirm the identity and purity of the product using 1H NMR, 13C NMR, and mass spectrometry.

Self-Validation: The success of this protocol is validated by the high yield of the desired product with minimal side-product formation. Characterization data should clearly show the signature peaks of the 1,3-disubstituted BCP core. This intermediate is now ready for downstream functionalization to be incorporated into a lead candidate.

Workflow for BCP Integration in Drug Discovery

The strategic incorporation of BCPs follows a logical workflow from design to evaluation. This process ensures that the decision to use a BCP is data-driven and aimed at solving a specific problem in the lead optimization cascade.

G A 1. Identify Liability in Lead Compound (e.g., Poor Solubility, Metabolic Hotspot) B 2. In Silico Design Replace Phenyl/t-Butyl/Alkyne with BCP Core A->B C 3. Synthesize Key BCP Intermediate (e.g., via Protocol 1) B->C D 4. Functionalize BCP Intermediate (e.g., Lithiation, Cross-Coupling) C->D E 5. Synthesize Final BCP Analogue D->E F 6. In Vitro Profiling (Solubility, Permeability, Metabolic Stability, Potency) E->F G 7. Compare Data with Parent Compound (See Table 1) F->G H Advance Candidate G->H Properties Improved I Re-design G->I Activity Lost

Caption: A drug discovery workflow for BCP integration.

Conclusion and Future Outlook

Bicyclo[1.1.1]pentane derivatives are no longer a niche tool but a mainstream strategy in medicinal chemistry for rationally designing superior drug candidates. Their proven ability to enhance solubility, block metabolic pathways, and improve overall drug-like properties while preserving biological activity makes them an invaluable asset in overcoming common development hurdles.[5] As synthetic methods for accessing diverse and complex BCP building blocks continue to advance, the scope of their application will undoubtedly expand, paving the way for the development of safer and more effective medicines. Researchers are encouraged to consider the BCP scaffold early in the lead optimization process as a proactive strategy to mitigate risk and accelerate the path to clinical success.

References

  • Mykhailiuk, P. K. (2022). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. [Link]

  • Shire, B. R., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. [Link]

  • Feng, Z., Chen, Y., & Liu, Y. (2023). A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. CCS Chemistry. [Link]

  • MacMillan, D. W. C., et al. (2023). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Macmillan Group. [Link]

  • Huval, C. (2020). Transforming C–H Bonds on Bicyclo[1.1.1]pentanes. Research Communities. [Link]

  • Baran, P. S., et al. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. PNAS. [Link]

Sources

Method

Application Notes &amp; Protocols: Enhancing Metabolic Stability of Drug Candidates Using Bicyclo[1.1.1]pentane

Introduction: Navigating the Labyrinth of Drug Metabolism In the intricate journey of drug discovery, a candidate molecule's metabolic stability is a critical determinant of its success. A significant portion of promisin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Labyrinth of Drug Metabolism

In the intricate journey of drug discovery, a candidate molecule's metabolic stability is a critical determinant of its success. A significant portion of promising drug candidates falter due to rapid metabolism, primarily by cytochrome P450 enzymes in the liver. This leads to poor pharmacokinetic profiles, including low bioavailability and short half-life, necessitating higher or more frequent dosing, which can, in turn, increase the risk of adverse effects.[1][2] Consequently, medicinal chemists are in constant pursuit of strategies to engineer metabolic stability into lead compounds without compromising their therapeutic efficacy. One such powerful strategy that has gained considerable traction is the use of bicyclo[1.1.1]pentane (BCP) as a bioisosteric replacement for metabolically labile functional groups.[3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic incorporation of the BCP scaffold to enhance the metabolic stability of drug candidates. We will delve into the mechanistic underpinnings of BCP's utility, provide detailed protocols for the synthesis of key BCP building blocks, their incorporation into parent molecules, and the subsequent evaluation of their metabolic stability through in vitro assays.

The Bicyclo[1.1.1]pentane Advantage: A Shield Against Metabolism

The BCP scaffold is a highly strained, rigid, three-dimensional cage-like structure.[4] It serves as a non-classical bioisostere for common moieties in drug molecules that are often susceptible to metabolic degradation, such as para-substituted phenyl rings, tert-butyl groups, and internal alkynes.[3] The rationale behind its success in enhancing metabolic stability is multi-faceted:

  • Steric Hindrance: The rigid, cage-like structure of BCP provides a steric shield, physically blocking the access of metabolic enzymes to adjacent functional groups that would otherwise be sites of metabolism.

  • Absence of Aromatic C-H Bonds: When replacing a phenyl ring, the BCP moiety eliminates the aromatic C-H bonds that are prime targets for oxidative metabolism by cytochrome P450 enzymes.

  • Improved Physicochemical Properties: The introduction of a BCP core often leads to a more three-dimensional structure, which can disrupt crystal packing and improve aqueous solubility. Furthermore, BCP-containing compounds tend to have lower lipophilicity compared to their aromatic counterparts, which can also contribute to more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3][4]

The strategic replacement of a metabolically vulnerable group with a BCP scaffold is a key concept in modern medicinal chemistry, often referred to as "escaping from flatland."[4] This approach not only improves metabolic stability but can also lead to novel intellectual property.

Diagrammatic Representation of the BCP Bioisosteric Strategy

BCP_Bioisostere cluster_0 Metabolically Labile Parent Drug cluster_1 Metabolically Stable BCP Analog Parent_Drug Drug Scaffold - Phenyl Ring (Site of Metabolism) Metabolism CYP450 Metabolism Parent_Drug->Metabolism Vulnerable to Oxidation BCP_Analog Drug Scaffold - BCP Core (Metabolically Robust) Improved_PK Enhanced Metabolic Stability Improved Pharmacokinetics BCP_Analog->Improved_PK Resistant to Metabolism BCP_Incorporation_Workflow Start Identify Metabolically Labile Parent Compound (e.g., with a phenyl ring) Step1 Synthesize Appropriate BCP Building Block (e.g., BCP-carboxylic acid or BCP-amine) Start->Step1 Step2 Couple BCP Building Block to Drug Scaffold via Amide Coupling (e.g., EDC/HOBt or HATU) Step1->Step2 Step3 Purify the BCP-containing Analog (e.g., HPLC) Step2->Step3 Step4 Characterize the Final Compound (e.g., NMR, MS) Step3->Step4 End BCP-Modified Drug Candidate Ready for Biological Evaluation Step4->End

Sources

Application

Application Notes and Protocols: Amide Bond Formation with 2-(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid

Introduction: The Bicyclo[1.1.1]pentane Motif as a Saturated Bioisostere in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the drive to escape "flatland" has led to a surge in the use of thre...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Bicyclo[1.1.1]pentane Motif as a Saturated Bioisostere in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the drive to escape "flatland" has led to a surge in the use of three-dimensional saturated carbocyclic scaffolds.[1] These structures can offer significant advantages over traditional aromatic rings by improving physicochemical properties such as solubility and metabolic stability, while maintaining or enhancing biological activity. Among these, the bicyclo[1.1.1]pentane (BCP) core has emerged as a particularly valuable bioisostere for para-substituted benzene rings and tert-butyl groups.[2] Its rigid, rod-like structure provides a defined exit vector for substituents, mimicking the linear geometry of its aromatic and aliphatic counterparts.[2]

The subject of this guide, 2-(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid, is a key building block in this field, notably utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[3] PROTACs are heterobifunctional molecules that recruit a target protein and an E3 ubiquitin ligase to induce targeted protein degradation. The linker component, for which our title compound is a prime example, is crucial for establishing the appropriate spatial orientation between the two recruited proteins. The BCP unit within this linker imparts rigidity and a defined geometry, which can be critical for efficient ternary complex formation.

This document provides a detailed guide for researchers on the effective formation of amide bonds using 2-(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid. We will delve into the mechanistic considerations for amide coupling with this sterically demanding substrate and provide robust, step-by-step protocols for common and effective coupling methodologies.

Mechanistic Considerations for Amide Coupling with a BCP-Acetic Acid Derivative

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid to overcome a significant activation energy barrier. This is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group. The general mechanism, facilitated by a coupling reagent, is depicted below.

Amide Coupling Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Nucleophilic Attack and Amide Formation R-COOH Carboxylic Acid Active_Ester Activated Intermediate (e.g., O-Acylisourea, Active Ester) R-COOH->Active_Ester + Coupling Reagent Coupling_Reagent Coupling Reagent (e.g., HATU, COMU) Coupling_Reagent->Active_Ester Amide Amide (R-CONH-R') Active_Ester->Amide + Amine Amine Amine (R'-NH2) Amine->Amide Byproducts Byproducts Amide->Byproducts

Figure 1: Generalized mechanism of amide bond formation using a coupling reagent.

For 2-(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid, two main structural features influence the choice of reaction conditions:

  • Steric Hindrance: The BCP cage is a bulky substituent adjacent to the carboxylic acid's alpha-carbon. This steric hindrance can impede the approach of both the coupling reagent and the amine nucleophile. Therefore, highly reactive coupling reagents are often preferred.

  • Absence of α-Epimerization: Unlike chiral α-amino acids, the alpha-carbon of the acetic acid moiety in the title compound is not stereogenic. This simplifies the reaction, as concerns about racemization, a common side reaction in peptide chemistry, are not applicable here.

Given the steric hindrance, coupling reagents known to be effective for hindered substrates are recommended. These include uronium/aminium salts like HATU and COMU, or phosphonium salts like PyBOP. These reagents rapidly form highly activated esters, facilitating the subsequent nucleophilic attack by the amine.[4]

Recommended Protocols for Amide Bond Formation

The following protocols are designed to provide a starting point for the successful coupling of 2-(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid with a variety of primary and secondary amines. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

Protocol 1: HATU-Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent, particularly for sterically hindered systems.[4][5]

Materials:

  • 2-(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid

  • Amine (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate or other suitable extraction solvent

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF or DCM (to a concentration of approximately 0.1 M).

  • Add the amine (1.0-1.2 eq) to the solution.

  • Add HATU (1.1-1.3 eq) to the reaction mixture.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add DIPEA (2.0-3.0 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: COMU-Mediated Amide Coupling

COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation coupling reagent that offers high reactivity, often with reduced side reactions and easier purification due to water-soluble byproducts.[4]

Materials:

  • 2-(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid

  • Amine (primary or secondary)

  • COMU

  • DIPEA or another non-nucleophilic base

  • Anhydrous DMF or Acetonitrile (MeCN)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate or other suitable extraction solvent

Procedure:

  • In a dry flask under an inert atmosphere, dissolve 2-(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid (1.0 eq) and COMU (1.1 eq) in anhydrous DMF or MeCN (to a concentration of 0.1-0.2 M).

  • Add DIPEA (2.0 eq) and stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 1-12 hours, monitoring the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench with water and extract with ethyl acetate (3x).

  • Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the pure amide product.

Optimization and Troubleshooting Workflow

When coupling a new amine to the BCP-acetic acid, some optimization may be required. The following workflow can guide this process.

Optimization_Workflow Start Start with Protocol 1 (HATU) Check_Completion Monitor Reaction (TLC/LC-MS) Start->Check_Completion Success Reaction Complete Isolate Product Check_Completion->Success Yes Incomplete Incomplete Reaction or Low Yield Check_Completion->Incomplete No Troubleshoot Troubleshooting Options Incomplete->Troubleshoot Option1 Increase Reaction Time/ Temperature Troubleshoot->Option1 Option2 Switch to Protocol 2 (COMU) Troubleshoot->Option2 Option3 Change Solvent (e.g., DCM, MeCN, THF) Troubleshoot->Option3 Option4 Vary Base (e.g., NMM, TEA) Troubleshoot->Option4 Option1->Check_Completion Option2->Check_Completion Option3->Check_Completion Option4->Check_Completion

Figure 2: A workflow for optimizing amide coupling reactions.

Data Summary: Comparison of Coupling Reagents

The choice of coupling reagent is a critical parameter. Below is a summary of commonly used reagents and their key characteristics for this application.

Coupling ReagentClassTypical Solvent(s)BaseKey Advantages
HATU Uronium/AminiumDMF, DCMDIPEA, TEAHigh efficiency for hindered substrates, fast reaction times.[4]
COMU Uronium/AminiumDMF, MeCNDIPEAHigh reactivity, water-soluble byproducts for easier workup.[4]
PyBOP PhosphoniumDMF, DCMDIPEA, NMMGood for hindered couplings, less hygroscopic than some uronium salts.
EDC/HOBt CarbodiimideDCM, DMFDIPEA, DMAPCost-effective, but may be less efficient for highly hindered substrates.

Conclusion

The successful formation of amide bonds with 2-(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid is readily achievable with the appropriate choice of modern coupling reagents and reaction conditions. The steric bulk of the BCP moiety necessitates the use of highly active coupling agents such as HATU or COMU to ensure efficient conversion. The protocols provided herein serve as a robust starting point for researchers and drug development professionals. Successful application of these methods has been demonstrated in the patent literature for the synthesis of complex molecules for therapeutic applications.[6] By understanding the mechanistic principles and following the detailed procedures, scientists can effectively incorporate this valuable BCP linker into their molecules of interest, advancing the exploration of three-dimensional chemical space in drug discovery.

References

  • Stepan, A. F., et al. (2012). The Bioisosteric Replacement of a Phenyl Ring in a γ-Secretase Inhibitor with Bicyclo[1.1.1]pentane. Journal of Medicinal Chemistry, 55(7), 3414–3424.
  • Kirillov, A. V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9469–9483. Available at: [Link]

  • Ismail, M., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13, 133-143. Available at: [Link]

  • MacMillan, D. W. C., et al. (2023). Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. Journal of the American Chemical Society, 145(4), 2466–2474. Available at: [Link]

  • Reis, F., et al. (2021). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 1(10), 1558–1574. Available at: [Link]

  • Bull, J. A., et al. (2021). Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives. Angewandte Chemie International Edition, 60(45), 24754-24769. Available at: [Link]

  • Leadbeater, N. E., et al. (2021). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering, 9(18), 6249–6254. Available at: [Link]

  • Blake, J. F., et al. (2021). Bicyclic compounds and their use in the treatment of cancer. U.S. Patent 11,066,405.
  • Ciulli, A., et al. (2022). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Nature Communications, 13, 135. Available at: [Link]

  • Aissa, C., et al. (2023). Four-Component Reactions of [n.1.1]Propellanes (n = 1 or 3) Triggered by Electrophilic Activation. ChemRxiv. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • PubChem. (n.d.). 2-(Bicyclo(1.1.1)pentan-1-yl)acetic acid. PubChem Compound Summary for CID 14906657. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016011930A1 - Compounds.
  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current Strategies for the Design of PROTAC Linkers: A Critical Review. Exploration of Targeted Anti-tumor Therapy, 1(4), 273-312. Available at: [Link]

  • Ulven, T., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 247-250. Available at: [Link]

  • Baud, M. G. J., et al. (2023). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). RSC Medicinal Chemistry, 14(6), 961-992. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2023). Bicyclo[1.1.1]pentane Ketones via Friedel–Crafts Acylation. The Journal of Organic Chemistry, 88(2), 1015–1026. Available at: [Link]

  • Michl, J., et al. (2019). Bridge Chlorinated Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acids. The Journal of Organic Chemistry, 84(5), 2448-2461. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid

Welcome to the dedicated technical support center for the synthesis of 2-(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid. This guide is designed for researchers, medicinal chemists, and drug development profess...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis of 2-(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals navigating the unique challenges posed by the bicyclo[1.1.1]pentane (BCP) scaffold. The BCP moiety is a highly sought-after benzene bioisostere in modern drug discovery, offering improvements in physicochemical and pharmacokinetic properties such as enhanced solubility and metabolic stability.[1][2][3] However, its synthesis, stemming from the highly strained and reactive [1.1.1]propellane, presents a unique set of challenges.[3][4]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. My aim is to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your research.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems that may arise during the synthesis of 2-(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid, with a focus on a common synthetic route starting from bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.

Problem 1: Low Yield or Incomplete Conversion During Mono-esterification of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid

Question: I am attempting to synthesize 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid from the corresponding diacid, but I am observing low yields of the desired mono-ester and significant amounts of unreacted diacid and the diester byproduct. What can I do to improve the selectivity and yield?

Answer: This is a common challenge in the synthesis of unsymmetrically substituted BCPs. The two carboxylic acid groups have similar reactivity, making selective mono-functionalization difficult. Here are several factors to consider and troubleshoot:

  • Stoichiometry of the Esterifying Agent: Precise control over the stoichiometry of your methanol source (if using a direct esterification method) or methylating agent is crucial. Using a slight excess of the diacid relative to the methylating agent can favor mono-esterification.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can often enhance selectivity. High temperatures tend to favor the formation of the thermodynamically more stable diester.

    • Reaction Time: Monitor the reaction progress closely using an appropriate analytical technique (e.g., LC-MS or ¹H NMR of an aliquot). Stopping the reaction at the optimal time is key to maximizing the yield of the mono-ester.

  • Choice of Reagents:

    • A common and effective method involves the use of thionyl chloride (SOCl₂) in methanol.[1] The slow, dropwise addition of SOCl₂ at a controlled temperature is critical.

    • Alternatively, consider using a milder methylating agent such as (trimethylsilyl)diazomethane. While more expensive and requiring careful handling, it can offer higher selectivity under gentle conditions.

  • Purification Strategy: Separating the mono-ester from the diacid and diester can be challenging.

    • Acid-Base Extraction: You can exploit the different acidities. The diacid is more acidic and can be selectively extracted into a weak basic solution (e.g., a carefully buffered sodium bicarbonate solution).

    • Chromatography: Column chromatography on silica gel is a viable option, though it may require careful selection of the eluent system to achieve good separation.[1][5]

ParameterRecommendation for Improved Mono-esterificationRationale
Reagent Stoichiometry Use a slight excess of diacid (e.g., 1.1 to 1.0 equiv of methylating agent).Reduces the probability of the second acid group reacting.
Temperature Maintain a low to moderate temperature (e.g., 0 °C to room temperature).Enhances kinetic control, favoring the mono-ester.
Reaction Monitoring Frequent analysis by LC-MS or ¹H NMR.Prevents the reaction from proceeding to the diester.
Purification Stepwise acid-base extraction or careful column chromatography.Exploits the differences in polarity and acidity of the products.
Problem 2: Difficulties with the Homologation of the Carboxylic Acid

Question: I am struggling with the homologation of 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid to the corresponding acetic acid derivative. My attempts using a standard Arndt-Eistert reaction have resulted in low yields and a complex mixture of byproducts. What are the likely causes and alternative approaches?

Answer: The homologation of the carboxylic acid on the sterically hindered BCP core is indeed a challenging step. The bridgehead position is sterically demanding, which can impede the formation of the necessary intermediates in many classical homologation reactions.

  • Challenges with the Arndt-Eistert Reaction:

    • Steric Hindrance: The formation of the acyl chloride or mixed anhydride intermediate may be slow. Subsequently, the reaction of the diazomethane with this hindered acyl derivative can be inefficient.

    • Wolff Rearrangement: The key ketene-forming Wolff rearrangement might be disfavored due to the rigid BCP scaffold. Ring strain can influence the migratory aptitude of the BCP group.

    • Side Reactions: The highly reactive diazomethane can lead to side reactions, especially if the reaction is not carefully controlled at low temperatures.

  • Troubleshooting and Alternative Strategies:

    • Activation of the Carboxylic Acid: Ensure the complete conversion of the carboxylic acid to a more reactive species (e.g., acyl chloride using oxalyl chloride or SOCl₂). The use of a non-nucleophilic base, like 2,6-lutidine, can be beneficial.

    • Alternative Homologation Methods:

      • Kowalski Ester Homologation: This method uses a lithium t-butylacetate enolate and can be more efficient for hindered substrates.

      • Reaction with Lithiated Methoxyallene: This can be a two-step approach to generate the desired acetic acid after hydrolysis.

    • Stepwise Approach: Consider a more controlled, multi-step sequence:

      • Reduction of the carboxylic acid to the corresponding alcohol.

      • Conversion of the alcohol to a leaving group (e.g., tosylate or mesylate).

      • Nucleophilic substitution with cyanide, followed by hydrolysis. This route avoids the challenges of rearrangements on the BCP core.

Experimental Workflow: A Plausible Synthetic Route

G Diacid Bicyclo[1.1.1]pentane- 1,3-dicarboxylic Acid Monoester 3-(Methoxycarbonyl)bicyclo[1.1.1]- pentane-1-carboxylic Acid Diacid->Monoester 1. SOCl₂, MeOH 2. Controlled Hydrolysis (LiOH) Homologated_Ester Methyl 2-(3-(methoxycarbonyl)- bicyclo[1.1.1]pentan-1-yl)acetate Monoester->Homologated_Ester Homologation (e.g., Arndt-Eistert or alternative methods) Target 2-(3-(Methoxycarbonyl)bicyclo[1.1.1]- pentan-1-yl)acetic Acid Homologated_Ester->Target Selective Hydrolysis caption Plausible synthetic pathway.

Caption: A plausible synthetic pathway for the target molecule.

Frequently Asked Questions (FAQs)

Q1: Why is the bicyclo[1.1.1]pentane scaffold so popular in medicinal chemistry?

The BCP scaffold is considered a saturated, non-planar bioisostere of the para-substituted phenyl ring.[2] Its rigid, rod-like structure allows it to maintain the vectoral orientation of substituents similar to a phenyl ring, which is crucial for binding to biological targets. However, as a saturated hydrocarbon, it generally imparts greater metabolic stability and improved aqueous solubility compared to its aromatic counterpart, a concept often referred to as "escaping from flatland".[1][5]

Q2: What are the primary safety concerns when working with BCP synthesis?

The synthesis of the BCP core often starts from [1.1.1]propellane, a highly strained and reactive molecule.[3] While you may be starting from the more stable bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, it's important to be aware of the potential hazards associated with the reagents used in subsequent steps. For example, thionyl chloride and oxalyl chloride are corrosive and release toxic gases upon reaction with water. Diazomethane, used in the Arndt-Eistert homologation, is both toxic and explosive. Always consult the Safety Data Sheet (SDS) for each reagent and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Q3: How can I confirm the structure and purity of my final product?

A combination of analytical techniques is essential for unambiguous structure elucidation and purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial. The BCP core has a characteristic high degree of symmetry, which will be reflected in the spectra. For the target molecule, you should expect to see distinct signals for the methoxy group, the methylene protons of the acetic acid moiety, and the BCP cage protons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an accurate mass measurement, confirming the elemental composition of your molecule.[1]

  • Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups, such as the carbonyl stretches of the ester and carboxylic acid.

  • Purity Analysis: High-performance liquid chromatography (HPLC) coupled with a suitable detector (e.g., UV or MS) is the gold standard for determining the purity of your final compound.

Q4: Are there alternative synthetic strategies to access this type of molecule?

Yes, the field of BCP synthesis is rapidly evolving.[2][6] Recent advances include:

  • Direct C-H Functionalization: Methods for the direct functionalization of the C-H bonds on the BCP bridge are being developed, which could offer more direct routes to substituted BCPs in the future.[7]

  • Multicomponent Reactions: One-pot, multicomponent reactions involving the opening of [1.1.1]propellane are providing rapid access to complex BCP structures.[2]

  • Photoredox Catalysis: Light-mediated reactions are enabling new types of transformations on the BCP core under mild conditions.[6][8]

While these methods may not yet be optimized for the specific synthesis of 2-(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid, they represent exciting future possibilities for more efficient and versatile synthetic routes.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid

This protocol is adapted from established procedures for the selective mono-esterification and subsequent hydrolysis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.[1]

  • Mono-esterification:

    • To a solution of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1.0 equiv) in methanol (approx. 0.4 M), add thionyl chloride (3.0 equiv) dropwise at 20-40 °C.

    • Stir the mixture at room temperature overnight.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in a 1:1 mixture of hexane and methyl tert-butyl ether (MTBE) and filter through a short plug of silica gel.

    • Concentrate the filtrate to yield the dimethyl ester.

  • Selective Hydrolysis:

    • Dissolve the dimethyl ester (1.0 equiv) in tetrahydrofuran (THF, approx. 0.5 M).

    • Add a solution of lithium hydroxide monohydrate (LiOH·H₂O, 0.9 equiv) in water.

    • Heat the mixture to 50 °C and stir for 72 hours, monitoring the reaction progress by LC-MS.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Dissolve the residue in water and extract with MTBE (3x) to remove any remaining diester.

    • Acidify the aqueous layer to pH 3-4 with HCl.

    • The product may precipitate out of solution and can be collected by filtration. If no precipitate forms, extract the aqueous layer with ethyl acetate (3x), dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the desired mono-ester/mono-acid.

Troubleshooting Decision Tree for Homologation

G start Low Yield in Homologation Step check_activation Check Activation of Carboxylic Acid (e.g., via IR of acyl chloride) start->check_activation incomplete_activation Incomplete Activation check_activation->incomplete_activation No complete_activation Activation is Complete check_activation->complete_activation Yes optimize_activation Optimize Activation: - Different reagent (e.g., oxalyl chloride) - Add non-nucleophilic base incomplete_activation->optimize_activation check_rearrangement Suspect Poor Wolff Rearrangement complete_activation->check_rearrangement alternative_homologation Consider Alternative Homologation: - Kowalski Ester Homologation - Other modern methods check_rearrangement->alternative_homologation stepwise_route Consider Stepwise Route: 1. Reduce COOH to CH₂OH 2. Convert to leaving group 3. CN substitution & hydrolysis check_rearrangement->stepwise_route caption Decision tree for homologation issues.

Caption: Decision tree for troubleshooting low yields in the homologation step.

References

  • Mykhailiuk, P. K., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry. Available from: [Link]

  • Li, G., et al. (2025). A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. CCS Chemistry. Available from: [Link]

  • Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). ResearchGate. Available from: [Link]

  • MDPI. (2022). 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. MDPI. Available from: [Link]

  • Gentry, O. L., et al. (2023). Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. Journal of the American Chemical Society. Available from: [Link]

  • Bull, J. A., et al. (2022). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. Available from: [Link]

  • Google Patents. (2017). Method of preparing substituted bicyclo[1 1 1]pentanes. Google Patents.
  • MacMillan, D. W. C., et al. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem. Available from: [Link]

  • Mykhailiuk, P. K. (2023). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. Available from: [Link]

Sources

Optimization

Bicyclo[1.1.1]pentane Synthesis Optimization: A Technical Support Guide

Welcome to the technical support center for bicyclo[1.1.1]pentane (BCP) synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this unique and valuable s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for bicyclo[1.1.1]pentane (BCP) synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this unique and valuable scaffold. As a bioisostere for para-substituted phenyl rings, internal alkynes, and tert-butyl groups, BCPs offer significant advantages in tuning the physicochemical and pharmacokinetic properties of drug candidates, such as enhanced metabolic stability and improved solubility.[1][2] However, the synthesis of these highly strained molecules can present unique challenges.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the fundamental principles behind optimizing your BCP synthesis.

Part 1: Troubleshooting Guide - Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of BCPs, with a focus on the most common precursor, [1.1.1]propellane.

Issues Related to the [1.1.1]Propellane Precursor

[1.1.1]Propellane is a highly strained and reactive molecule, making its synthesis and handling critical for the success of subsequent reactions.[3]

Question: My synthesis of [1.1.1]propellane resulted in a low yield. What are the common pitfalls?

Answer: The synthesis of [1.1.1]propellane is a multi-step process, and inefficiencies at any stage can significantly impact the final yield. Here are some key areas to investigate:

  • Purity of Starting Materials: The Szeimies route, a common method for propellane synthesis, begins with the dibromocarbene addition to 3-chloro-2-(chloromethyl)propene.[3] Ensure that your starting materials are of high purity, as impurities can interfere with the subsequent reactions.

  • Reaction Conditions for Cyclopropanation: The formation of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane is a critical step. Ensure that the reaction conditions, including temperature and stoichiometry of reagents, are carefully controlled.

  • Deprotonation and Nucleophilic Displacement: The final step involves deprotonation with an organolithium reagent, typically methyllithium, followed by intramolecular nucleophilic displacements.[3] The quality and accurate titration of the organolithium reagent are paramount. Old or improperly stored methyllithium can lead to significantly lower yields.

  • Inert Atmosphere: All steps of the propellane synthesis must be conducted under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the organolithium reagents and degradation of the product.

Question: My solution of [1.1.1]propellane appears to be inactive or gives inconsistent results. Why might this be?

Answer: The instability of [1.1.1]propellane is a well-documented challenge.[4] Several factors can contribute to its degradation:

  • Thermal Instability: [1.1.1]Propellane is thermally labile and can isomerize to 3-methylidenecyclobutene.[3] It is crucial to store solutions of propellane at low temperatures, typically -20°C or below, and use them promptly after synthesis.

  • Presence of Protic Impurities: Traces of water or other protic solvents will readily react with and consume the propellane. Ensure all glassware is flame-dried and solvents are rigorously dried before use.

  • Exposure to Air: Oxygen can also lead to the degradation of propellane. Always handle propellane solutions under an inert atmosphere.

  • Difficulty in Storage and Transport: Due to its instability, large-scale storage and transport of [1.1.1]propellane are problematic.[4] For consistent results, it is often best to generate the propellane solution in situ or use it immediately after preparation. A continuous flow process for on-demand generation of propellane has also been developed to address this issue.

Problems During the BCP-Forming Reaction

The addition of various functionalities to [1.1.1]propellane is the most common route to substituted BCPs. However, these reactions can be prone to side reactions and low yields.

Question: I am observing significant polymer formation in my radical addition to [1.1.1]propellane. How can I minimize this?

Answer: Polymerization is a common side reaction in radical additions to propellane due to its high reactivity. Here are several strategies to mitigate this issue:

  • Control of Radical Concentration: A high concentration of the desired radical scavenger (your substrate) relative to the propellane can help favor the desired 1:1 addition product over polymerization.

  • Slow Addition: Adding the radical initiator or the propellane solution slowly to the reaction mixture can help maintain a low concentration of reactive intermediates and reduce the likelihood of polymerization.

  • Solvent Choice: The choice of solvent can influence the reaction outcome. Dilute solutions are generally preferred to disfavor intermolecular reactions that lead to polymerization.

  • Temperature Control: Radical reactions are often temperature-sensitive. Lowering the reaction temperature can sometimes reduce the rate of polymerization relative to the desired addition.

Question: My photochemical BCP synthesis is giving a low yield. What parameters should I optimize?

Answer: Photochemical reactions for BCP synthesis, such as the light-enabled reaction between alkyl iodides and propellane, can be highly efficient but require careful optimization.[5][6]

  • Wavelength of Light: The choice of wavelength is critical. For instance, irradiation at 365 nm has been shown to be effective for the reaction of methyl iodide with propellane, while other wavelengths (254 nm, 310 nm, 450 nm) resulted in lower yields.[6]

  • Reaction Setup (Batch vs. Flow): Performing the photochemical reaction in a flow setup can significantly improve the yield and scalability.[5][6] This is because flow reactors allow for better light penetration and more precise control over reaction time.

  • Reaction Time: The duration of irradiation needs to be optimized. Insufficient irradiation will lead to incomplete conversion, while prolonged irradiation can cause product degradation.

  • Concentration: As with other radical reactions, the concentration of reactants can influence the outcome.

Table 1: Optimization of the Photochemical Synthesis of 1-iodo-3-methylbicyclo[1.1.1]pentane [5][6]

EntryConditionsYield (%)
1MeLi (initiator)Traces
2I₂ (initiator)Traces
3BEt₃ (catalyst)31
4fac-Ir(ppy)₃ (photocatalyst), Blue LEDComplex Mixture
5Irradiation at 254 nm<20
6Irradiation at 310 nm<20
7Irradiation at 365 nm (batch)43
8Irradiation at 365 nm (flow) 62

Note: The table summarizes data for the reaction of methyl iodide with [1.1.1]propellane.

Challenges in Purification and Characterization

The unique physical properties of BCPs can make their purification and characterization non-trivial.

Question: Purification of my BCP derivative by column chromatography is proving difficult. What are some alternative methods?

Answer: The volatility and often non-polar nature of many BCP derivatives can make purification by standard silica gel chromatography challenging due to co-elution with non-polar byproducts or streaking. Consider the following alternatives:

  • Distillation: For volatile BCPs, distillation under reduced pressure can be a highly effective purification method.[5]

  • Crystallization: If your BCP derivative is a solid, low-temperature crystallization can be an excellent method for obtaining highly pure material.[5][6] For example, 1-iodo-3-methylbicyclo[1.1.1]pentane has been successfully purified by crystallization from pentane at low temperatures.[6]

  • Preparative HPLC: For less volatile and more polar BCP derivatives, preparative high-performance liquid chromatography (HPLC) can provide excellent separation.

  • Supercritical Fluid Chromatography (SFC): SFC is another powerful technique for the purification of complex mixtures and can be particularly useful for chiral separations of BCP derivatives.

Question: I am having trouble with the NMR characterization of my BCP. Are there any specific things to look out for?

Answer: The rigid and highly symmetric structure of the BCP core gives rise to characteristic NMR signals.

  • ¹H NMR: The bridgehead protons of a 1,3-disubstituted BCP typically appear as a singlet, while the six bridge protons often appear as a singlet or a narrow multiplet. The chemical shifts are highly dependent on the substituents.

  • ¹³C NMR: The bridgehead carbons will show distinct chemical shifts from the bridge carbons. The high degree of s-character in the C-H bonds of the BCP core can influence the chemical shifts.

  • Long-Range Couplings: Due to the rigid structure, long-range couplings (e.g., ⁴J) can sometimes be observed in the ¹H NMR spectrum, which can aid in structure elucidation.

  • Use of 2D NMR: Techniques such as COSY, HSQC, and HMBC are invaluable for unambiguously assigning the proton and carbon signals of complex BCP derivatives.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to functionalized bicyclo[1.1.1]pentanes?

A1: The majority of modern BCP syntheses start from [1.1.1]propellane. Key strategies include:

  • Radical Additions: This is a very common method where a radical species adds to the central bond of propellane.[2][7] This can be initiated by light, heat, or a chemical initiator.

  • Anionic Additions: Organometallic reagents can add to propellane to form a BCP anion, which can then be trapped with an electrophile.

  • Transition Metal-Catalyzed Cross-Coupling Reactions: These methods allow for the formation of C-C bonds to the BCP core. For example, dual nickel/photoredox catalysis has been used for the dicarbofunctionalization of propellane.[4]

  • Multicomponent Reactions: These reactions allow for the simultaneous introduction of multiple functional groups onto the BCP scaffold in a single step.[8]

Q2: Are there alternatives to using [1.1.1]propellane for BCP synthesis?

A2: While less common for accessing a wide range of derivatives, there are methods that do not rely on propellane. One notable approach involves the reaction of a bicyclo[1.1.0]butane with a carbene.[9] This method can provide access to 2-substituted BCPs, which are otherwise challenging to synthesize.

Q3: How can I introduce functional groups at the bridge position (C2) of the BCP core?

A3: Functionalization of the bridge C-H bonds is challenging due to their high bond dissociation energy.[10] However, recent advances have made this more accessible. One strategy involves a radical C-H abstraction from the BCP core to generate a synthetic linchpin that can be further functionalized.[11] Another approach is to build the BCP core with the bridge substituent already in place.[4]

Part 3: Experimental Protocols and Visualizations

General Protocol for Photochemical Synthesis of 1-iodo-3-alkylbicyclo[1.1.1]pentane in Flow

This protocol is adapted from the literature and provides a general guideline.[6]

  • Preparation of Reagents:

    • Prepare a solution of the desired alkyl iodide in a suitable anhydrous solvent (e.g., THF, dioxane).

    • Prepare a solution of [1.1.1]propellane in an anhydrous solvent. The concentration should be determined based on the specific reaction scale.

  • Flow Reactor Setup:

    • Use a commercially available or custom-built flow reactor equipped with a pump, a T-mixer, a residence time unit (e.g., tubing of a specific length and diameter), and a 365 nm UV lamp.

  • Reaction Execution:

    • Pump the solutions of the alkyl iodide and [1.1.1]propellane at appropriate flow rates to achieve the desired stoichiometry (typically a slight excess of propellane).

    • The two streams are combined in the T-mixer and then pass through the residence time unit, which is irradiated by the 365 nm lamp.

    • The reaction mixture is collected at the outlet of the reactor.

  • Work-up and Purification:

    • The collected reaction mixture is concentrated under reduced pressure.

    • The crude product is then purified, for example, by low-temperature crystallization from pentane or by distillation under reduced pressure.

Visualizations

Diagram 1: General Synthetic Approach to BCPs via [1.1.1]Propellane

BCP_Synthesis cluster_conditions Reaction Conditions Propellane [1.1.1]Propellane Radical Radical Precursor (e.g., R-I) Anion Anionic Reagent (e.g., R-Li) BCP Functionalized BCP Radical->BCP Radical Addition Anion->BCP Anionic Addition Light Light (hν) Heat Heat (Δ) Catalyst Catalyst

Caption: Key pathways to functionalized BCPs from [1.1.1]propellane.

Diagram 2: Troubleshooting Workflow for Low BCP Yield

Troubleshooting_BCP Start Low Yield of BCP Check_Propellane Verify [1.1.1]Propellane Quality and Titer Start->Check_Propellane Propellane_OK Propellane is Active Check_Propellane->Propellane_OK Yes Propellane_Bad Resynthesize Propellane Check_Propellane->Propellane_Bad No Check_Reaction Analyze Reaction Mixture (GC-MS, NMR) Propellane_OK->Check_Reaction Side_Products Identify Major Side Products Check_Reaction->Side_Products Polymer Polymerization Side_Products->Polymer Polymer Starting_Material Unreacted Starting Material Side_Products->Starting_Material Starting Material Purification_Issue Check Purification Method Side_Products->Purification_Issue Complex Mixture Optimize_Conditions Optimize Reaction Conditions (Concentration, Temp, Time) Polymer->Optimize_Conditions Starting_Material->Optimize_Conditions Optimize_Conditions->Check_Reaction Purification_OK Yield Confirmed Purification_Issue->Purification_OK Effective Change_Purification Try Alternative Purification (Distillation, Crystallization) Purification_Issue->Change_Purification Ineffective

Caption: A logical workflow for troubleshooting low yields in BCP synthesis.

References

  • Stepan, A. F., et al. (2012). Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. ResearchGate. [Link]

  • Mykhailiuk, P. K., et al. (2023). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. [Link]

  • Ghosh, A. K., et al. (2021). A radical exchange process: synthesis of bicyclo[1.1.1]pentane derivatives of xanthates. Chemical Communications. [Link]

  • Wikipedia. (2023). [1.1.1]Propellane. Wikipedia. [Link]

  • Inokuma, T., et al. (2020). Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. Synlett. [Link]

  • La-Venia, A., et al. (2021). A continuous flow synthesis of [1.1.1]propellane and bicyclo[1.1.1]pentane derivatives. Chemical Communications. [Link]

  • Pan, F., et al. (2022). Three-Component Reaction Gives Substituted Bicyclo[1.1.1]pentanes. ChemistryViews. [Link]

  • Loh, Y. Y., et al. (2023). Synthesis of Diverse Glycosyl Bicyclo[1.1.1]pentanes Enabled by Electrochemical Functionalization of [1.1.1]Propellane. Journal of the American Chemical Society. [Link]

  • Baran, P. S., et al. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. PNAS. [Link]

  • Ghosh, A. K., et al. (2021). A Radical Exchange Process: Synthesis of Bicyclo [1.1.1]pentane Derivatives of Xanthates. Request PDF. [Link]

  • Burton, K. I., & MacMillan, D. W. C. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem. [Link]

  • Wang, Q., et al. (2023). A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. CCS Chemistry. [Link]

  • Shire, B. R., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. [Link]

  • Davies, H. M. L., et al. (2023). Direct Synthesis of Bicyclo[1.1.1]pentanes by Sequential C–C, C–C Functionalization Reactions. Journal of the American Chemical Society. [Link]

  • Caputo, D. F. J., et al. (2018). Synthesis and Applications of Highly Functionalized 1-Halo-3- Substituted Bicyclo[1.1.1]pentanes. Chemical Science. [Link]

  • Lévesque, F., et al. (2021). Synthesis of 1,3-disubstituted bicyclo[1.1.1]pentanes by cross-coupling induced by transition metals – formation of C–C bonds. Organic & Biomolecular Chemistry. [Link]

  • Wiberg, K. B., et al. (1998). [1.1.1]Propellane. Organic Syntheses. [Link]

  • Sarpong, R., et al. (2019). Small Heterocycles in Multicomponent Reactions. Chemical Reviews. [Link]

  • Molander, G. A., et al. (2022). One step synthesis of unsymmetrical 1,3-disubstituted BCP ketones via nickel/photoredox-catalyzed [1.1.1]propellane multicomponent dicarbofunctionalization. Nature Communications. [Link]

  • Biotage. (2023). What do you do when your peptide synthesis fails?. Biotage. [Link]

  • Wang, J., et al. (2023). Medium-Sized Ring Expansion Strategies: Enhancing Small-Molecule Library Development. Molecules. [Link]

  • MacMillan, D. W. C., et al. (2023). Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. Journal of the American Chemical Society. [Link]

  • Bowman, W. R., et al. (2021). Synthetic Strategies for 5- and 6-Membered Ring Azaheterocycles Facilitated by Iminyl Radicals. Molecules. [Link]

  • Explosions&Fire. (2023). Making [1.1.1]Propellane. YouTube. [Link]

  • Wiberg, K. B., et al. (1987). Formation of [1.1.1]propellane by nucleophilic attack on 1,3-diiodobicyclo[1.1.1]pentane. Unrearranged carbocation intermediates in the reaction of [1.1.1]propellane with electrophiles. Journal of the American Chemical Society. [Link]

  • Kumar, A., et al. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. RSC Advances. [Link]

  • Xia, H., et al. (2022). Making Small Rings Even Smaller. ChemistryViews. [Link]

Sources

Troubleshooting

Technical Support Center: Stability of PROTACs with Bicyclo[1.1.1]pentane (BCP) Linkers

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Proteolysis-Targeting Chimeras (PROTACs) that incorpor...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Proteolysis-Targeting Chimeras (PROTACs) that incorporate bicyclo[1.1.1]pentane (BCP) linkers. The integration of a BCP moiety as a bioisostere for phenyl rings or other rigid linkers is a modern strategy aimed at improving physicochemical properties such as solubility and metabolic stability.[1][2][3][4] However, the unique three-dimensional structure and the complexity of the overall PROTAC molecule can present specific challenges during development.

This guide is structured to provide both high-level answers through our FAQ section and in-depth, actionable solutions in our Troubleshooting Guides.

Frequently Asked Questions (FAQs)

Q1: What is the primary rationale for using bicyclo[1.1.1]pentane (BCP) in PROTAC linkers?

The BCP core is employed as a saturated, rigid, three-dimensional bioisostere for para-substituted phenyl rings.[5] Its primary advantage lies in the potential to improve key drug-like properties that are often challenging for large PROTAC molecules. Compared to a flat aromatic ring, the BCP scaffold can:

  • Enhance Aqueous Solubility: The non-planar, sp3-hybridized nature of the BCP core disrupts crystal packing and reduces the molecule's planarity, which can significantly improve solubility.[3][6]

  • Improve Metabolic Stability: The BCP cage itself is highly resistant to oxidative metabolism by cytochrome P450 enzymes, which are common pathways for the degradation of aromatic rings.[1][2][4] This can mitigate issues like amide hydrolysis adjacent to the ring.[2]

  • Provide Novel Exit Vectors: The rigid, tetrahedral geometry of the BCP core provides well-defined exit vectors for connecting the warhead and E3 ligase ligand, allowing for precise spatial orientation within the ternary complex.

Q2: Is the BCP core itself a point of metabolic or chemical instability?

Generally, the BCP cage is exceptionally stable. Its carbon-carbon bonds are sterically shielded and not susceptible to standard metabolic pathways that affect other parts of a PROTAC. However, stability issues can still arise from:

  • Adjacent Functional Groups: The chemical stability of the bonds connecting the BCP core to the rest of the PROTAC (e.g., amides, esters) is critical and can be influenced by the electronic properties of the BCP.

  • Overall Molecular Properties: The entire PROTAC molecule, not just the BCP linker, contributes to its stability profile. "Soft spots" for metabolism are often found on the warhead, the E3 ligase ligand, or other flexible parts of the linker.[7][8]

  • Synthesis-Related Impurities: Challenges in the synthesis and purification of BCP-containing molecules can sometimes lead to reactive impurities that compromise the stability of the final compound.[5][9]

Q3: What are the most common stability-related issues encountered with BCP-containing PROTACs during experiments?

Researchers most frequently report four main categories of stability issues:

  • Poor Aqueous Solubility: Despite the benefits of the BCP core, the overall PROTAC molecule often has a high molecular weight and lipophilicity, leading to precipitation in aqueous assay buffers.[9][10]

  • Unexpected Metabolic Lability: The PROTAC may show rapid clearance in in vitro metabolic assays (e.g., liver microsomes, hepatocytes), even with a stable BCP core.

  • Chemical Instability in Assay Media: The compound may degrade over the course of a long-term cell-based assay (24-72 hours) due to hydrolysis or reaction with components in the cell culture medium.

  • Analytical Artifacts: The molecule may appear unstable due to issues during analysis, such as in-source fragmentation during mass spectrometry, which can be mistaken for metabolic degradation.[11]

Troubleshooting Guides

This section provides structured approaches to diagnose and resolve specific stability problems you may encounter.

Issue 1: Poor Aqueous Solubility & Compound Precipitation

You observe compound precipitation in your aqueous assay buffer or cell culture medium, leading to inconsistent and unreliable results.

Causality: PROTACs are large molecules that often exist "beyond the Rule of Five" chemical space, predisposing them to low solubility.[7] While the BCP moiety can improve solubility relative to a phenyl ring analog, it may not be sufficient to overcome the poor properties of the entire molecule.

Troubleshooting Workflow:

G cluster_protocol Key Protocol start Observation: Compound Precipitation sol_assay Step 1: Quantify Solubility (Kinetic Solubility Assay) start->sol_assay check_dmso Step 2: Check DMSO Stock (Precipitation, Freeze-Thaw Cycles) sol_assay->check_dmso p1 Kinetic Solubility Protocol sol_assay->p1 formulate Step 3: Test Formulation (e.g., Co-solvents, Serum in media) check_dmso->formulate result Step 4: Re-evaluate Data (Is apparent instability just poor solubility?) formulate->result

Caption: Workflow for diagnosing and addressing solubility issues.

Experimental Protocol: Kinetic Solubility Assessment

This protocol provides a quick assessment of your compound's solubility in a specific buffer.

Objective: To determine the concentration at which your BCP-containing PROTAC begins to precipitate from your chosen aqueous buffer.

Materials:

  • BCP-containing PROTAC stock solution (e.g., 10 mM in 100% DMSO).

  • Assay buffer (e.g., PBS, pH 7.4).

  • 96-well clear-bottom plate.

  • Plate reader with nephelometry or turbidity measurement capability.

Methodology:

  • Prepare Serial Dilutions: In a 96-well plate, create a serial dilution of your PROTAC stock in DMSO.

  • Transfer to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a new 96-well plate containing your aqueous assay buffer (e.g., 198 µL). This creates a final DMSO concentration of 1%.

  • Incubate: Shake the plate for 2 hours at room temperature, protected from light.

  • Measure Turbidity: Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Data Analysis: Plot the turbidity reading against the compound concentration. The concentration at which the turbidity signal begins to rise sharply above the baseline is the kinetic solubility limit.

Self-Validation:

  • A positive control (a known poorly soluble compound) should show a sharp increase in turbidity.

  • A negative control (a known highly soluble compound) should show no increase in turbidity across the concentration range.

Issue 2: Rapid Clearance in In Vitro Metabolic Stability Assays

Your BCP-containing PROTAC shows a short half-life (t½) in human liver microsomes (HLM) or hepatocyte stability assays, suggesting it is a substrate for metabolic enzymes.

Causality: While the BCP core is robust, metabolism can occur at other sites.[7][8] Common metabolic "soft spots" in PROTACs include:

  • N- and O-dealkylation of ethers and alkylamines.

  • Hydroxylation of aliphatic or aromatic C-H bonds on the warhead or E3 ligase ligand.

  • Hydrolysis of ester or amide bonds, particularly if they are sterically accessible.

Troubleshooting Workflow:

G cluster_info Structural Insights start Observation: Low Metabolic Stability (t½) no_nadph Step 1: Run Assay without NADPH (Control for chemical instability) start->no_nadph met_id Step 2: Perform Metabolite ID (Pinpoint the 'soft spot') no_nadph->met_id redesign Step 3: Rational Redesign (e.g., Deuteration, blocking group) met_id->redesign p1 Potential Metabolic Hotspots met_id->p1

Caption: Workflow for investigating metabolic instability.

Data Summary: Common Metabolic Liabilities in PROTACs
Linker/Molecule ComponentCommon Metabolic ReactionRelative RiskBCP Core Comparison
Long Alkyl ChainsTerminal/Subterminal HydroxylationHighBCP core is not susceptible.
Polyethylene Glycol (PEG)Oxidation to Aldehyde/AcidMediumBCP core is not susceptible.
Piperidine/PiperazineN-dealkylation, Ring OxidationMedium-HighBCP core is not susceptible.
Ester BondsHydrolysis by EsterasesHighBCP core is inert.
Benzyl Groups (on ligands)Benzylic HydroxylationHighBCP core is inert.
Bicyclo[1.1.1]pentane Core None commonly observed Very Low N/A
Experimental Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the in vitro half-life and intrinsic clearance of your PROTAC.

Materials:

  • Pooled HLM (e.g., from Corning or Sekisui XenoTech).

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P dehydrogenase).

  • 0.1 M Phosphate buffer, pH 7.4.

  • BCP-containing PROTAC (1 µM final concentration).

  • Positive control compounds (e.g., Verapamil for high clearance, Warfarin for low clearance).

  • Ice-cold acetonitrile with an internal standard for reaction quenching.

Methodology:

  • Prepare Master Mix: In a pre-warmed tube (37°C), prepare a master mix containing buffer, HLM (0.5 mg/mL final concentration), and your PROTAC.

  • Initiate Reaction: Split the master mix into two aliquots:

    • +NADPH: Add the NADPH regenerating system to initiate the metabolic reaction.

    • -NADPH (Control): Add buffer instead of the NADPH system. This controls for non-enzymatic degradation.

  • Time Course Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot from both the +NADPH and -NADPH reactions and immediately quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard.

  • Sample Processing: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the remaining parent PROTAC concentration using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of parent compound remaining vs. time. The slope of the line (k) is used to calculate the half-life (t½ = 0.693 / k).

Self-Validation:

  • The -NADPH control should show minimal loss of the compound (<15%), confirming that degradation is enzyme-dependent.

  • The positive controls should yield clearance values within the expected range, validating the assay system.

Issue 3: Suspected Instability Detected by LC-MS/MS Analysis

You observe multiple peaks, peak splitting, or a rapidly disappearing parent ion signal during LC-MS/MS analysis, which could be misinterpreted as sample degradation.

Causality: The large, complex, and often multi-charged nature of PROTACs makes them susceptible to in-source fragmentation in the mass spectrometer's ion source.[11] The linker is a common point of fragility.[11] This is an analytical artifact, not true degradation in the sample.

Troubleshooting Workflow:

G cluster_ms MS Parameter Optimization cluster_lc LC Method Optimization start Observation: Unstable LC-MS/MS Signal cone Lower Cone/Fragmentor Voltage start->cone peak Address Peak Splitting (Adjust mobile phase/gradient) start->peak temp Reduce Source Temperature cone->temp charge Look for Multiple Charge States temp->charge result Achieve Stable & Robust Analytical Signal charge->result nsb Check for Non-Specific Binding (Test different vials/solvents) peak->nsb nsb->result

Caption: Decision-making workflow for optimizing LC-MS/MS methods for PROTACs.

Protocol: Optimizing MS Parameters for Intact PROTAC Analysis

Objective: To minimize in-source fragmentation and reliably quantify the intact parent PROTAC.

Methodology:

  • Direct Infusion: Infuse a clean solution of your BCP-containing PROTAC directly into the mass spectrometer to optimize parameters without chromatographic interference.

  • Soften Ionization Conditions:

    • Cone/Fragmentor Voltage: Systematically reduce the cone or fragmentor voltage. This is the primary parameter controlling in-source fragmentation. Start high and decrease until the fragment ions disappear and the parent ion is maximized.

    • Source Temperature: Lower the desolvation gas temperature in 50°C increments. High temperatures can sometimes induce thermal degradation of labile molecules.

  • Identify Correct Precursor Ion: PROTACs can ionize to form multiple charge states (e.g., [M+H]+, [M+2H]2+). Scan a full mass range to identify all charge states. The most intense and stable charge state should be selected as the precursor for MS/MS.

  • Select a Stable Fragment: For Selected Reaction Monitoring (SRM), choose a fragment ion that comes from a stable part of the molecule (e.g., the warhead or E3 ligand), not from the cleavage of the linker itself, to ensure you are quantifying the intact molecule.

Self-Validation:

  • Injecting a sample that has been intentionally degraded (e.g., by harsh pH or prolonged incubation) should show a clear decrease in the parent ion signal, confirming the method is stability-indicating.

  • The optimized method should show a linear response with increasing concentration and good reproducibility across multiple injections.

References

  • PROTAC technology for prostate cancer treatment. (2025). ScienceOpen. [Link]

  • Novel PROTACs with polyhedral alkanes as linkers for enhanced ALK degradation in drug-resistant NSCLC. (2025). ResearchGate. [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. (n.d.). PMC - NIH. [Link]

  • Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. (2022). Semantic Scholar. [Link]

  • 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. (n.d.). NIH. [Link]

  • Novel approaches for the rational design of PROTAC linkers. (2020). Open Exploration Publishing. [Link]

  • Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. (n.d.). NIH. [Link]

  • Four-Component Reactions of [n.1.1]Propellanes (n = 1 or 3) Triggered by Electrophilic Activation. (n.d.). ChemRxiv. [Link]

  • Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors. (n.d.). ACS Publications. [Link]

  • Degradation of proteins by PROTACs and other strategies. (n.d.). PMC - PubMed Central. [Link]

  • Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. (n.d.). PMC - NIH. [Link]

  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. (n.d.). JACS Au. [Link]

  • Challenges and opportunities for in vivo PROTAC delivery. (n.d.). ResearchGate. [Link]

  • Assays and technologies for developing proteolysis targeting chimera degraders. (2020). PMC. [Link]

  • Distributions of the physicochemical and drug-like properties of the linkers in PROTAC-DB. (n.d.). ResearchGate. [Link]

  • Impact of Linker Composition on VHL PROTAC Cell Permeability. (n.d.). PMC - PubMed Central. [Link]

  • Protein degradation induced by PROTAC molecules as emerging drug discovery strategy. (n.d.). MDPI. [Link]

  • PROTACs to Address the Challenges Facing Small Molecule Inhibitors. (n.d.). PubMed Central. [Link]

  • Impact of Linker Composition on VHL PROTAC Cell Permeability. (2025). PubMed. [Link]

  • Protein degradation induced by PROTAC molecules as an emerging drug discovery strategy. (2022). Journal of the Serbian Chemical Society. [Link]

  • Overcoming Key Challenges in PROTAC Drug Development: From Synthesis to Bioavailability Enhancement. (n.d.). American Chemical Society. [Link]

  • Impact of Linker Composition on VHL PROTAC Cell Permeability. (n.d.). ResearchGate. [Link]

  • Dibromocarbene addition to bicyclo[1.1.0]butanes: A facile route to substituted bicyclo[1.1.1]pentanes. (2025). PNAS. [Link]

  • The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. (n.d.). ChemRxiv. [Link]

  • Targeted Protein Degradation Using PROTACs and Glues. (2022). YouTube. [Link]

  • Profiles of Growth Factors Secreted by In Vitro-Stimulated Paediatric Acute Leukaemia Blasts of Myeloid and Lymphoid Origin. (n.d.). MDPI. [Link]

  • Linker-dependent folding rationalizes PROTAC cell permeability. (2022). ChemRxiv. [Link]

Sources

Reference Data & Comparative Studies

Validation

comparison of 2-(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid with other PROTAC linkers

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The advent of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier in therapeutics,...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier in therapeutics, shifting the paradigm from protein inhibition to targeted protein degradation.[1][2] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[3][4] A PROTAC's architecture is deceptively simple: two ligands—one for the protein of interest (POI) and another for an E3 ubiquitin ligase—joined by a chemical linker.[1] While the ligands provide specificity, the linker is far from a passive spacer; it is a critical determinant of a PROTAC's success, profoundly influencing ternary complex formation, cell permeability, and metabolic stability.[1][5][6]

Historically, linker design has been dominated by flexible polyethylene glycol (PEG) and alkyl chains, largely due to their synthetic accessibility.[1][5][7] However, the field is rapidly evolving, with a growing appreciation for the therapeutic advantages offered by more sophisticated, rigid linker structures. This guide provides a detailed comparison of the novel linker, 2-(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid (herein referred to as a BCP-based linker), with traditional and other rigid linkers, offering experimental insights to inform rational PROTAC design.

The Limitations of Flexibility: Why Linker Innovation is Crucial

Flexible linkers, such as PEG and alkyl chains, have been the workhorses of early PROTAC development.[5][7] Their primary advantage lies in their synthetic tractability and the ease with which their length can be modified.[1] However, their high degree of conformational flexibility can be a double-edged sword.

  • Entropic Penalty: The flexibility of these linkers means they can adopt a multitude of conformations in solution. This conformational freedom results in a significant entropic penalty upon the formation of the rigid ternary complex (POI-PROTAC-E3 ligase), potentially reducing binding affinity and degradation efficiency.

  • Metabolic Instability: Linear alkyl and PEG chains can be susceptible to metabolic degradation, particularly oxidation, which can lead to poor pharmacokinetic profiles.[7]

  • Suboptimal Physicochemical Properties: Long, flexible linkers can contribute to high molecular weight and lipophilicity, often pushing PROTACs into a chemical space with poor drug-like properties, including low solubility and permeability.

A New Dimension in Linker Design: The Bicyclo[1.1.1]pentane (BCP) Scaffold

The bicyclo[1.1.1]pentane (BCP) moiety, as exemplified by 2-(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid, represents a significant advancement in linker technology.[3][8] This highly rigid, three-dimensional scaffold acts as a bioisostere for aromatic rings, offering a unique set of properties that directly address the shortcomings of flexible linkers.[8][9]

Key Advantages of BCP-Based Linkers:

  • Enhanced Metabolic Stability: The saturated, strained ring system of BCP is exceptionally resistant to metabolic degradation, which can lead to improved in vivo stability and a longer half-life for the PROTAC molecule.[8]

  • Improved Physicochemical Properties: Replacing a planar phenyl ring with a 3D BCP scaffold can disrupt planarity, often leading to a significant improvement in aqueous solubility and a reduction in non-specific binding.[9]

  • Precise Vectorial Control: The rigid BCP core locks the exit vectors in a defined spatial orientation. This pre-organization can reduce the entropic penalty of ternary complex formation and allows for more precise positioning of the POI and E3 ligase, potentially leading to more potent and selective degradation.[1]

  • Improved Cell Permeability: While seemingly counterintuitive for a rigid structure, BCP linkers can enhance cell permeability. By constraining the PROTAC into a more compact conformation, it can shield polar functional groups and present a less polar surface area to the cell membrane, facilitating passive diffusion.[10][11] This "molecular chameleon" effect is a key strategy for improving the oral bioavailability of PROTACs, which often exist outside the traditional "rule of 5" space.[12][13]

Comparative Analysis of PROTAC Linker Classes

The choice of linker is a multi-parameter optimization problem. The ideal linker must balance the need for ternary complex formation with the demands of cell permeability and metabolic stability.

Linker ClassKey Structural FeaturesAdvantagesDisadvantages
Flexible Linkers (PEG, Alkyl) Linear, high number of rotatable bonds.[10]Synthetically accessible, easy to vary length.[1][7]High entropic penalty, potential metabolic instability, can lead to poor physicochemical properties.[7]
Rigid Planar Linkers (e.g., Phenyl) Aromatic rings providing rigidity.[7]Better spatial control than flexible linkers.Can increase lipophilicity and risk of P-gp efflux, planarity may not be optimal for 3D protein interactions.[9]
Rigid 3D Linkers (BCP, Piperidine/Piperazine) Saturated, non-planar cyclic systems.[7]Excellent metabolic stability, precise vectorial control, improved solubility and permeability.[7][8][9]Can be more synthetically challenging to prepare.[1]

Visualizing the Concepts

To better understand the principles discussed, the following diagrams illustrate the PROTAC mechanism and the structural differences between linker types.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase [Recycled PROTAC] [Recycled PROTAC] PROTAC->[Recycled PROTAC] Catalytic Cycle Proteasome Proteasome POI->Proteasome Degradation E3_Ligase->POI Ub Ubiquitin Ub->E3_Ligase [Degraded Peptides] [Degraded Peptides] Proteasome->[Degraded Peptides] Linker_Comparison cluster_flexible Flexible Linker cluster_planar Rigid Planar Linker cluster_3d Rigid 3D Linker PEG POI-Binder ~~~~~ E3-Binder (PEG/Alkyl) Phenyl POI-Binder --(Phenyl)-- E3-Binder BCP POI-Binder --(BCP)-- E3-Binder

Caption: Structural comparison of different PROTAC linker types.

Experimental Workflows for PROTAC Evaluation

A systematic evaluation of PROTAC efficacy requires a cascade of assays to assess everything from target engagement to in-cell degradation and overall cellular impact.

PROTAC_Workflow cluster_biochem Biochemical/Biophysical Assays cluster_cell Cell-Based Assays cluster_pk Pharmacokinetic Profiling Target_Binding Target & E3 Binding Assays (e.g., CETSA, SPR, ITC) Ternary_Complex Ternary Complex Formation (e.g., TR-FRET) Target_Binding->Ternary_Complex Permeability Cell Permeability (e.g., PAMPA, Caco-2) Ternary_Complex->Permeability Degradation Protein Degradation (Western Blot, Mass Spec) Permeability->Degradation Viability Cell Viability/Toxicity (e.g., MTT, CellTiter-Glo) Degradation->Viability Metabolic_Stability Metabolic Stability (Microsomal/Hepatocyte Assays) Degradation->Metabolic_Stability

Caption: A typical experimental cascade for PROTAC evaluation.

Detailed Experimental Protocols

Western Blot for Protein Degradation

Causality: This is the gold-standard assay to visually confirm and quantify the degradation of the target protein within the cell. It directly measures the endpoint of the PROTAC's mechanism of action.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., a cancer cell line expressing the POI) at a suitable density and allow them to adhere overnight. Treat the cells with a dose-response curve of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by size using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to confirm equal protein loading across lanes.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control and then to the vehicle control to determine the percentage of protein degradation.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: This in vitro, high-throughput assay is a cost-effective way to predict the passive permeability of a compound across the cell membrane. [14][15]It helps to identify PROTACs with a higher likelihood of entering the cell to reach their intracellular targets. This is particularly crucial for PROTACs which often have challenging physicochemical properties. [14] Methodology:

  • Preparation of Donor Plate: Dissolve the PROTAC compounds to a final concentration (e.g., 100 µM) in a buffer solution at a physiological pH (e.g., 7.4).

  • Preparation of Acceptor Plate: Fill the wells of a 96-well acceptor plate with the same buffer.

  • Membrane Coating: Coat the filter of a 96-well filter plate (the "sandwich" plate) with a lipid solution (e.g., 1% lecithin in dodecane) to form the artificial membrane.

  • Assay Assembly: Place the lipid-coated filter plate onto the acceptor plate. Add the PROTAC solutions from the donor plate into the wells of the filter plate.

  • Incubation: Incubate the assembled plate system for a set period (e.g., 4-16 hours) at room temperature.

  • Quantification: After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Calculation of Permeability Coefficient (Pe): The effective permeability is calculated using the measured concentrations and the physical parameters of the assay system. Compounds are often categorized as having low, medium, or high permeability based on their Pe values.

Microsomal Stability Assay

Causality: This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes, which are primarily located in the liver. [14]It provides a crucial early indication of a PROTAC's metabolic stability and potential in vivo half-life. A PROTAC that is rapidly metabolized will have poor exposure and limited therapeutic effect.

Methodology:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing liver microsomes (human or other species), a NADPH-regenerating system, and buffer.

  • Compound Incubation: Add the PROTAC to the reaction mixture to a final concentration (e.g., 1 µM).

  • Time Course Sampling: Incubate the plate at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction and quench it with a cold organic solvent (e.g., acetonitrile) containing an internal standard to stop the enzymatic reaction.

  • Analysis: Centrifuge the quenched samples to precipitate the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent PROTAC at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint) of the compound.

Conclusion

The strategic design of the linker is paramount to the development of successful PROTAC therapeutics. While flexible linkers have served as valuable tools, the field is clearly moving towards more rigid and three-dimensional structures to overcome challenges in pharmacokinetics and cell permeability. The 2-(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid and related BCP-based linkers offer a compelling solution. Their inherent rigidity provides precise spatial control, while their unique three-dimensional structure can confer significant advantages in metabolic stability and cell permeability. By understanding the trade-offs between different linker classes and employing a robust cascade of experimental evaluations, researchers can rationally design the next generation of highly efficacious and drug-like PROTACs.

References

  • Current strategies for the design of PROTAC linkers: a critical review. National Institutes of Health. Available from: [Link]

  • Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Semantic Scholar. Available from: [Link]

  • Impact of Linker Composition on VHL PROTAC Cell Permeability. PubMed Central. Available from: [Link]

  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). ACS Publications. Available from: [Link]

  • Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. National Institutes of Health. Available from: [Link]

  • Targeted Protein Degradation: Design Considerations for PROTAC Development. PubMed Central. Available from: [Link]

  • Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. National Institutes of Health. Available from: [Link]

  • PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy. Frontiers. Available from: [Link]

  • PROTAC technology for prostate cancer treatment. ScienceOpen. Available from: [Link]

  • ProLinker–Generator: Design of a PROTAC Linker Base on a Generation Model Using Transfer and Reinforcement Learning. MDPI. Available from: [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. Available from: [Link]

  • Solution Conformations Shed Light on PROTAC Cell Permeability. ACS Publications. Available from: [Link]

  • Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society. Available from: [Link]

  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). PubMed Central. Available from: [Link]

  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online. Available from: [Link]

  • Structures of representative PROTACs with PEG/alkyl linkers. BTK... ResearchGate. Available from: [Link]

  • Improving non-specific binding and solubility: bicycloalkyls and cubanes as p-phenyl bioisosteres. ResearchGate. Available from: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the In Vitro Evaluation of Drugs Containing the Bicyclo[1.1.1]pentane Moiety

Introduction: The Rise of the Bicyclo[1.1.1]pentane Moiety in Drug Discovery In the landscape of modern drug discovery, the quest for novel molecular scaffolds that enhance drug-like properties is perpetual. Among the ri...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of the Bicyclo[1.1.1]pentane Moiety in Drug Discovery

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that enhance drug-like properties is perpetual. Among the rising stars is the bicyclo[1.1.1]pentane (BCP) moiety, a three-dimensional, rigid structure increasingly utilized as a bioisostere for common medicinal chemistry motifs like para-substituted phenyl rings, tert-butyl groups, and alkynes.[1][2][3][4] The strategic incorporation of the BCP scaffold can significantly improve the physicochemical and pharmacokinetic profiles of drug candidates.[2][5] This guide provides an in-depth comparison of the in vitro evaluation of BCP-containing drugs against their traditional counterparts, offering experimental insights and detailed protocols for researchers in drug development.

The rationale for replacing a flat aromatic ring with a saturated, three-dimensional BCP core stems from the concept of "escaping from flatland".[2] This substitution often leads to marked improvements in key absorption, distribution, metabolism, and excretion (ADME) properties. Specifically, BCP-containing compounds have demonstrated enhanced aqueous solubility, greater metabolic stability, and improved passive permeability.[3][6][7] These advantages arise from the BCP's rigid, non-planar structure which can disrupt crystal packing and reduce the potential for π-π stacking interactions that often plague planar aromatic compounds.[2][6]

One of the earliest and most cited examples of the successful application of BCP in drug design was Pfizer's replacement of a phenyl ring in a γ-secretase inhibitor, which led to significant improvements in solubility, cell membrane permeability, and metabolic stability, all while maintaining the compound's cellular activity.[6]

Critical In Vitro Assays for Evaluating BCP-Containing Drug Candidates

A thorough in vitro evaluation is paramount to understanding the potential benefits of incorporating a BCP moiety. The following sections detail the key assays, the causality behind their selection, and comparative data that underscore the advantages of the BCP scaffold.

Aqueous Solubility: Overcoming a Primary Hurdle in Drug Development

Expertise & Experience: Poor aqueous solubility is a major cause of attrition in the drug development pipeline. For orally administered drugs, sufficient solubility is a prerequisite for absorption. The incorporation of a BCP moiety, by virtue of its three-dimensional and non-planar nature, can disrupt the intermolecular forces that favor a solid, crystalline state, thereby improving solubility.

Trustworthiness: To quantitatively assess this, we employ kinetic and thermodynamic solubility assays. Laser nephelometry is a high-throughput method that measures light scattering by suspended particles, providing a rapid assessment of kinetic solubility.[8][9] For a more definitive measure, thermodynamic solubility is determined using the shake-flask method followed by quantification.

Comparative Experimental Data:

A compelling case study involves the comparison of a BCP-containing LpPLA2 inhibitor with its phenyl-containing counterpart. The BCP analogue exhibited a nine-fold increase in kinetic solubility.[7]

Table 1: Comparative Solubility Data

CompoundMoietyKinetic Solubility (μM)Thermodynamic Solubility in FaSSIF (μg/mL)
Compound A Phenyl8399
Compound B BCP74>1000

FaSSIF: Fasted State Simulated Intestinal Fluid

Experimental Protocol: Kinetic Solubility Assay via Laser Nephelometry

  • Compound Preparation: Prepare 10 mM stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solutions in DMSO.

  • Aqueous Buffer Addition: Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve the final desired compound concentrations and a consistent, low percentage of DMSO (e.g., 1-2%).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) to allow for precipitation.

  • Measurement: Measure the turbidity of each well using a laser nephelometer. The concentration at which a significant increase in light scattering is observed is determined as the kinetic solubility.[10][11]

Permeability: Assessing the Ability to Cross Biological Membranes

Expertise & Experience: A drug's ability to permeate biological membranes is crucial for its absorption and distribution. We assess this using two complementary in vitro models: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay. PAMPA provides a measure of passive diffusion, while the Caco-2 assay, using a monolayer of human colon adenocarcinoma cells, models both passive and active transport across the intestinal epithelium.[12][13]

Trustworthiness: The inclusion of both assays allows for a nuanced understanding of a compound's permeability. A high PAMPA permeability suggests good passive diffusion, while discrepancies between PAMPA and Caco-2 results can indicate the involvement of active transport mechanisms (efflux or uptake).

Comparative Experimental Data:

In the case of the γ-secretase inhibitor, replacing a fluorophenyl moiety with a BCP group not only improved solubility but also enhanced passive permeability.[2]

Table 2: Comparative Permeability Data

CompoundMoietyPAMPA Pe (10-6 cm/s)Caco-2 Papp (A-B) (10-6 cm/s)Efflux Ratio (B-A)/(A-B)
Parent Compound Fluorophenyl5.02.54.2
BCP Analogue BCP12.08.11.5

Pe: Effective Permeability; Papp: Apparent Permeability

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Membrane Preparation: A filter plate is coated with a solution of a lipid (e.g., phosphatidylcholine) in an organic solvent (e.g., dodecane) to form an artificial membrane.[14]

  • Donor and Acceptor Plates: A donor plate is filled with the test compounds dissolved in a buffer at a specific pH. An acceptor plate is filled with a corresponding buffer.

  • Assay Assembly: The filter plate is placed on top of the donor plate, and this assembly is then placed into the acceptor plate, creating a "sandwich".[13][15]

  • Incubation: The sandwich is incubated at room temperature for a set period (e.g., 4-18 hours) to allow the compounds to permeate from the donor to the acceptor compartment.[14][16]

  • Quantification: The concentrations of the compound in the donor and acceptor wells are determined by LC-MS/MS.

  • Calculation: The effective permeability (Pe) is calculated based on the concentrations and assay parameters.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on permeable supports in a multi-well plate and cultured for approximately 21 days to form a differentiated monolayer with tight junctions.[17]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Dosing: The test compound is added to either the apical (A) or basolateral (B) side of the monolayer.

  • Sampling: At specific time points, samples are taken from the opposite compartment.

  • Quantification: The concentration of the compound in the samples is determined by LC-MS/MS.

  • Calculation: The apparent permeability (Papp) is calculated for both directions (A to B and B to A). The efflux ratio is determined by dividing the Papp (B-A) by the Papp (A-B).[12]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_donor Prepare Donor Plate (Compound in Buffer) assemble Assemble Sandwich (Donor + Membrane + Acceptor) prep_donor->assemble prep_acceptor Prepare Acceptor Plate (Buffer) prep_acceptor->assemble prep_membrane Coat Filter Plate (Artificial Membrane) prep_membrane->assemble incubate Incubate (Room Temperature) assemble->incubate quantify Quantify Compound (LC-MS/MS) incubate->quantify calculate Calculate Permeability (Pe) quantify->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Metabolic Stability: Enhancing Resistance to Degradation

Expertise & Experience: Rapid metabolism, particularly by cytochrome P450 (CYP) enzymes in the liver, can severely limit a drug's oral bioavailability and duration of action. The saturated sp³-hybridized carbon atoms of the BCP ring are generally more resistant to oxidative metabolism compared to the electron-rich phenyl ring.[6]

Trustworthiness: The in vitro metabolic stability of a compound is assessed using liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes.[18][19] By incubating the compound with liver microsomes and a necessary cofactor (NADPH), we can measure the rate of its disappearance over time.[20][21]

Comparative Experimental Data:

The replacement of a phenyl ring with a BCP moiety has been shown to significantly improve metabolic stability.

Table 3: Comparative Metabolic Stability Data (Human Liver Microsomes)

CompoundMoietyHalf-life (t1/2, min)Intrinsic Clearance (Clint, µL/min/mg protein)
Parent Compound Phenyl1546.2
BCP Analogue BCP> 120< 5.8

Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

  • Reaction Mixture Preparation: In a microcentrifuge tube or 96-well plate, combine liver microsomes and the test compound in a phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to equilibrate the temperature.

  • Initiation of Reaction: Start the metabolic reaction by adding a solution of the cofactor NADPH.[20]

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to a sample of the reaction mixture. This also precipitates the proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated protein.

  • Analysis: Analyze the supernatant for the remaining amount of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression gives the rate of metabolism, from which the half-life (t1/2) and intrinsic clearance (Clint) can be calculated.

G cluster_setup Reaction Setup cluster_reaction Metabolic Reaction cluster_analysis Analysis mix Combine Microsomes, Compound, and Buffer preincubate Pre-incubate at 37°C mix->preincubate start Initiate with NADPH preincubate->start sample Sample at Time Points (0, 5, 15, 30, 60 min) start->sample stop Stop Reaction (Cold Acetonitrile) sample->stop process Centrifuge and Collect Supernatant stop->process analyze Analyze by LC-MS/MS process->analyze calculate Calculate t1/2 and Clint analyze->calculate

Caption: Workflow for the In Vitro Metabolic Stability Assay.
Target Engagement: Ensuring Potency is Retained

Expertise & Experience: While improving physicochemical properties is a primary goal, it is crucial that the bioisosteric replacement does not significantly compromise the compound's interaction with its biological target. Target engagement assays are essential to confirm that the BCP analogue retains the desired potency.[22][23][24]

Trustworthiness: The choice of target engagement assay depends on the nature of the target.[22] For enzymes, this is often a direct measurement of inhibitory activity (e.g., IC₅₀ determination). For other targets, biophysical methods like Surface Plasmon Resonance (SPR) or Thermal Shift Assays (TSA) can be employed to measure direct binding.

Comparative Experimental Data:

In many successful cases, the BCP moiety effectively mimics the spatial orientation of the original group, leading to retained or even improved potency. For instance, a BCP-containing LpPLA₂ inhibitor maintained high potency comparable to its phenyl-containing predecessor.[25]

Table 4: Comparative Target Engagement Data

CompoundMoietyTargetAssayPotency (IC₅₀ or KD)
Darapladib PhenylLpPLA₂BiochemicalpIC₅₀ = 10.2
BCP Analogue BCPLpPLA₂BiochemicalpIC₅₀ = 9.9
Avagacestat Fluorophenylγ-secretaseCell-basedIC₅₀ = 0.3 nM
BCP Analogue BCPγ-secretaseCell-basedIC₅₀ = 0.4 nM

Conclusion: A Paradigm Shift in Scaffold Design

The bicyclo[1.1.1]pentane moiety represents a significant advancement in medicinal chemistry, offering a robust strategy to overcome common liabilities associated with traditional aromatic scaffolds. The comparative in vitro data consistently demonstrate that the incorporation of BCP can lead to substantial improvements in solubility, permeability, and metabolic stability, often while preserving target potency. This guide provides the foundational experimental frameworks for researchers to effectively evaluate and harness the potential of BCP-containing drug candidates, ultimately accelerating the journey from discovery to clinical success.

References

  • Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters. [Link]

  • The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Thieme E-Books & E-Journals. [Link]

  • Investigation of a [1.1.1]bicyclopentane as a phenyl replacement within an LpPLA 2 inhibitor. ResearchGate. [Link]

  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. [Link]

  • Investigation of a bicyclo[1.1.1]pentane as a phenyl replacement within an LpPLA2 inhibitor. SciSpace. [Link]

  • Synthesis and Biological Evaluation of Bicyclo[1.1.1]pentane-Containing Aromatic Lipoxin A4 Analogues. Organic Letters. [Link]

  • Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Macmillan Group. [Link]

  • A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. CCS Chemistry. [Link]

  • The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. [Link]

  • 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences. [Link]

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]

  • Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. [Link]

  • Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]

  • A Practical Guide to Target Engagement Assays. Selvita. [Link]

  • metabolic stability in liver microsomes. Mercell. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. [Link]

  • Caco-2 Permeability Assay. Evotec. [Link]

  • Determining target engagement in living systems. PMC. [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Caco2 assay protocol. [No Source Found].
  • Aqueous Solubility Assays. Creative Bioarray. [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. [Link]

  • A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. ResearchGate. [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. MTTlab. [Link]

  • Target Engagement: A Key Factor in Drug Development Failures. Pelago Bioscience. [Link]

  • In Vitro Drug Metabolism Using Liver Microsomes. PubMed. [Link]

  • Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology. [Link]

  • Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. PMC. [Link]

  • Caco-2 cell permeability assays to measure drug absorption. ResearchGate. [Link]

  • pampa-permeability-assay.pdf. Technology Networks. [Link]

Sources

Validation

The Unseen Scaffold: A Comparative Guide to Bicyclo[1.1.1]pentane and Alkyl Linkers in PROTAC Design

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the rapidly evolving landscape of targeted protein degradation, the Proteolysis Targeting Chime...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of targeted protein degradation, the Proteolysis Targeting Chimera (PROTAC) has emerged as a powerful modality, offering the potential to address previously "undruggable" targets. These heterobifunctional molecules, comprising a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker, orchestrate the cell's own machinery to eliminate disease-causing proteins. While the choice of warhead and E3 ligase ligand dictates the "what" and "how" of degradation, the often-underestimated linker determines the "how well."

This guide provides a comprehensive comparison of two distinct linker strategies: the traditional, flexible alkyl chains and the increasingly prominent, rigid bicyclo[1.1.1]pentane (BCP) scaffolds. We will delve into the fundamental principles governing their impact on PROTAC efficacy, supported by experimental data and detailed protocols to empower researchers in their drug design endeavors.

The Linker's Gambit: More Than Just a Spacer

The linker in a PROTAC is not a passive tether but a critical determinant of its biological activity. Its length, composition, and rigidity profoundly influence the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical and pharmacokinetic properties of the molecule.[1][2][3] An ideal linker facilitates a productive orientation of the POI and E3 ligase, promoting efficient ubiquitination and subsequent degradation, while also conferring favorable drug-like properties such as solubility and cell permeability.[4][5]

Diagram of the PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI->Ternary E3->Ternary Ub Ubiquitin Ternary->Ub  Recruits PolyUb Polyubiquitinated POI Ub->PolyUb  Polyubiquitination Proteasome Proteasome PolyUb->Proteasome  Targets for  Degradation Degraded Degraded Peptides Proteasome->Degraded  Degrades

Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to polyubiquitination and proteasomal degradation of the target protein.

The Contenders: Flexible Alkyl Chains vs. Rigid Bicyclo[1.1.1]pentane Scaffolds

Flexible Alkyl Chains: The Workhorse of Early PROTAC Development

Simple alkyl chains, often incorporating ether (polyethylene glycol, PEG) functionalities, have been the cornerstone of initial PROTAC design.[6] Their prevalence stems from several key advantages:

  • Synthetic Tractability: Alkyl and PEG linkers are readily synthesized and commercially available, allowing for rapid and straightforward generation of PROTAC libraries with varying lengths.[5]

  • Conformational Flexibility: The high number of rotatable bonds in flexible linkers allows the PROTAC to adopt numerous conformations, increasing the statistical probability of achieving a productive ternary complex geometry.[2]

However, this flexibility is a double-edged sword. The entropic penalty associated with constraining a highly flexible linker into a single bioactive conformation upon ternary complex formation can decrease the stability of the complex.[2] Furthermore, the lipophilic nature of long alkyl chains can lead to poor aqueous solubility, while the high number of rotatable bonds often contributes to unfavorable pharmacokinetic profiles, deviating from established principles for oral bioavailability.[5][7]

Bicyclo[1.1.1]pentane (BCP): A Rigid Solution for Enhanced Performance

In the quest for PROTACs with improved drug-like properties, rigid linkers have gained significant traction. Among these, the bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a particularly promising bioisostere for para-substituted phenyl rings and a valuable component of rigid linkers.[8][9] The rigid, three-dimensional structure of BCP offers several theoretical advantages:

  • Pre-organization and Reduced Entropic Penalty: By restricting the conformational freedom of the linker, BCP scaffolds can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, thereby reducing the entropic cost of binding.[3]

  • Improved Physicochemical Properties: The introduction of the rigid, compact BCP moiety can lead to improved aqueous solubility and metabolic stability compared to long, lipophilic alkyl chains.[8][10]

  • Enhanced Cell Permeability: While seemingly counterintuitive for a rigid structure, BCP-containing PROTACs may exhibit improved cell permeability. This is attributed to the ability of the rigid linker to facilitate the adoption of "chameleon-like" folded conformations that shield polar surface area in the lipophilic environment of the cell membrane.[4][11]

The primary challenge associated with BCP linkers lies in their synthesis, which can be more complex than that of simple alkyl chains. However, recent advances in synthetic methodologies are making these valuable building blocks more accessible.[12][13]

Head-to-Head: A Data-Driven Comparison

Parameter Flexible Alkyl Chains Rigid Bicyclo[1.1.1]pentane (BCP) Linkers Rationale and Supporting Evidence
Ternary Complex Stability Potentially lower due to high entropic penalty upon binding.Potentially higher due to pre-organization and reduced entropic penalty.Rigid linkers can improve the stability of the ternary complex, leading to more efficient degradation.[1]
Degradation Efficacy (DC₅₀, Dₘₐₓ) Variable; highly dependent on achieving a productive conformation.Potentially more potent and efficacious due to stabilized ternary complex.A PROTAC with a rigid linker demonstrated potent androgen receptor depletion (DC₅₀ < 1 nM).[1]
Physicochemical Properties Can lead to high lipophilicity and poor solubility, especially with longer chains.Can improve solubility and metabolic stability compared to lipophilic alkyl chains.[8][10]
Cell Permeability Can be limited by high polar surface area (for PEG linkers) or excessive flexibility.May be enhanced through "chameleon-like" conformational folding.[4][11]
Pharmacokinetics (PK) Often challenging, with rapid clearance and low oral bioavailability.Can lead to improved pharmacokinetic profiles.[8]
Synthetic Accessibility High; readily available building blocks and straightforward synthesis.More complex synthesis, but methodologies are improving.[12][13]

Note: DC₅₀ is the concentration of PROTAC required to degrade 50% of the target protein, and Dₘₐₓ is the maximum percentage of degradation.[6]

Experimental Corner: Protocols for Evaluating Linker Performance

To rigorously compare the performance of PROTACs with different linkers, a suite of well-defined experimental assays is essential. Here, we provide detailed, step-by-step methodologies for key experiments.

Assessing Degradation Efficacy: Western Blot for DC₅₀ and Dₘₐₓ Determination

This protocol allows for the quantification of target protein degradation in response to PROTAC treatment.

Diagram of Western Blot Workflow

Western_Blot_Workflow cluster_workflow Western Blot Protocol Cell_Culture 1. Cell Culture & PROTAC Treatment Lysis 2. Cell Lysis Cell_Culture->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer (to membrane) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Detection & Imaging Secondary_Ab->Detection Analysis 10. Data Analysis (DC50/Dmax) Detection->Analysis

Caption: A stepwise workflow for determining PROTAC-mediated protein degradation via Western Blot.

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTACs (both alkyl and BCP-linked versions) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize protein amounts and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the POI overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Imaging: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the POI signal to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.[6][15]

Quantifying Ternary Complex Formation and Stability: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinities, providing invaluable insights into the formation and stability of the ternary complex.[10][16]

Diagram of SPR Experimental Setup for Ternary Complex Analysis

SPR_Setup cluster_spr SPR Ternary Complex Analysis Immobilize_E3 1. Immobilize E3 Ligase on Sensor Chip Inject_Binary 2. Inject PROTAC alone (Binary Interaction) Immobilize_E3->Inject_Binary Inject_Ternary 4. Inject PROTAC + POI (Ternary Complex Formation) Immobilize_E3->Inject_Ternary Measure_Binary 3. Measure Binary Kinetics (kon, koff, KD) Inject_Binary->Measure_Binary Calculate_Cooperativity 6. Calculate Cooperativity (α) Measure_Binary->Calculate_Cooperativity Measure_Ternary 5. Measure Ternary Kinetics (kon, koff, KD) Inject_Ternary->Measure_Ternary Measure_Ternary->Calculate_Cooperativity

Caption: Workflow for assessing ternary complex kinetics and cooperativity using SPR.

Methodology:

  • Immobilization: Covalently immobilize the purified E3 ligase (e.g., VHL or Cereblon complex) onto a sensor chip surface.[17]

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC (both alkyl and BCP-linked) over the immobilized E3 ligase surface to measure the binary binding kinetics (association rate constant, kₐ; dissociation rate constant, kₔ) and calculate the dissociation constant (K₋).[10]

  • Ternary Complex Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.

    • Inject these solutions over the E3 ligase-functionalized surface to measure the kinetics of ternary complex formation.[17]

  • Data Analysis:

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters for both binary and ternary interactions.

    • Calculate the cooperativity factor (α), which is the ratio of the binary K₋ to the ternary K₋. An α value greater than 1 indicates positive cooperativity, suggesting that the presence of the POI enhances the binding of the PROTAC to the E3 ligase, leading to a more stable ternary complex.[16]

Evaluating In Vivo Performance: Pharmacokinetic (PK) Studies in Mice

Assessing the pharmacokinetic profile of PROTACs is crucial for understanding their in vivo disposition and potential for clinical translation.

Methodology:

  • Animal Dosing: Administer the PROTACs (both alkyl and BCP-linked) to a cohort of mice via the desired route (e.g., oral gavage, intravenous injection).

  • Sample Collection: Collect blood samples at various time points post-dosing.

  • Sample Processing: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the PROTAC in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Plot the plasma concentration-time data and use pharmacokinetic modeling software to determine key parameters such as clearance (CL), volume of distribution (Vd), half-life (t₁/₂), and oral bioavailability (%F).

Conclusion: A Rigid Path Forward

The choice of linker is a critical, multifaceted decision in the design of effective PROTACs. While flexible alkyl chains have served as a valuable starting point, the field is increasingly recognizing the limitations of this approach and the potential of rigid scaffolds to overcome challenges related to ternary complex stability and pharmacokinetic properties. The bicyclo[1.1.1]pentane motif, with its unique three-dimensional rigidity and favorable physicochemical properties, represents a compelling strategy for the development of next-generation PROTACs with enhanced efficacy and drug-like characteristics.

As more direct comparative data becomes available, the advantages of BCP linkers are expected to become even more apparent. By leveraging the experimental approaches outlined in this guide, researchers can make data-driven decisions to optimize their linker design and unlock the full therapeutic potential of targeted protein degradation.

References

  • Roy, M. J., et al. (2019). SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. ACS Chemical Biology, 14(3), 361–368. [Link]

  • Cytiva. (2024). Characterizing PROTAC ternary complex formation using Biacore SPR systems. [Link]

  • Gross, P. H., et al. (2022). Accelerating PROTAC drug discovery: Establishing a relationship between ubiquitination and target protein degradation. Biochemical and Biophysical Research Communications, 628, 68–75. [Link]

  • Aragen Life Sciences. (n.d.). Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(5), 273-312. [Link]

  • Charnwood Discovery. (n.d.). Measuring PROTAC Ternary Complex Formation by SPR. [Link]

  • Abeje, Y. E., et al. (2025). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry, 68(1), 638–657. [Link]

  • Mares, A., et al. (2020). Extended pharmacodynamic responses observed upon PROTAC-mediated degradation of RIPK2. Nature Communications, 11(1), 1-11. [Link]

  • Tin, G., et al. (2022). Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs. Journal of the American Chemical Society, 144(37), 16914–16925. [Link]

  • Baud, M. G. J., et al. (2021). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Nature Communications, 12(1), 1-9. [Link]

  • Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351. [Link]

  • Atilaw, Y., et al. (2020). Solution Conformations Shed Light on PROTAC Cell Permeability. Journal of the American Chemical Society, 142(1), 124-128. [Link]

  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 309-317. [Link]

  • Roy, M. J., et al. (2019). SPR-measured kinetics of PROTAC ternary complexes influence target degradation rate. bioRxiv. [Link]

  • Precise PEG. (n.d.). Linkers in PROTACs. [Link]

  • Edmondson, R. D., et al. (2021). The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation. STAR Protocols, 2(4), 100880. [Link]

  • Chen, Y., et al. (2025). PROTAC-induced Protein Structural Dynamics in Targeted Protein Degradation. bioRxiv. [Link]

  • Roy, M. J., et al. (2019). SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. ACS Chemical Biology, 14(3), 361-368. [Link]

  • F-UNESA. (2021). Influence of the alkyl chain length on the physicochemical properties and microbial biocompatibility of phosphonium based fatty acid ionic liquids. ResearchGate. [Link]

  • Stepan, A. F., et al. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. Journal of the American Chemical Society, 145(21), 11456–11475. [Link]

  • Zagidullin, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploration of Targeted Anti-tumor Therapy, 1(5), 381-390. [Link]

  • Merck Group. (n.d.). Application of drug physico chemical characterisation in drug discovery. [Link]

  • Sun, N., et al. (2023). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Acta Pharmaceutica Sinica B, 13(1), 295-304. [Link]

  • Poongavanam, V., et al. (2025). Linker Methylation as a Strategy to Enhance PROTAC Oral Bioavailability: Insights from Molecular Properties and Conformational Analysis. Journal of Medicinal Chemistry. [Link]

  • Protocols.io. (2025). In-Vivo Mouse and Rat PK Bioanalysis. [Link]

  • Sun, X., et al. (2022). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Journal of Medicinal Chemistry, 65(13), 8789-8803. [Link]

  • MDPI. (2023). Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders. [Link]

  • Diva-Portal.org. (2024). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Royal Society of Chemistry. (2021). Synthesis of 1,3-disubstituted bicyclo[1.1.1]pentanes by cross-coupling induced by transition metals – formation of C–C bonds. [Link]

  • Merck Group. (n.d.). Application of drug physico chemical characterisation in drug discovery. [Link]

  • ScienceOpen. (2025). PROTAC technology for prostate cancer treatment. [Link]

  • Dong, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B, 14(11), 4581-4600. [Link]

  • Troup, R. I., et al. (2020). Structures of representative PROTACs with PEG/alkyl linkers. ResearchGate. [Link]

  • eLife. (2025). PROTAC-induced Protein Structural Dynamics in Targeted Protein Degradation. [Link]

  • Patsnap. (2025). Alkyl Chain Length Impact on Chemical Properties. [Link]

  • BPS Bioscience. (2021). Webinar – Understanding PROTACs-Mediated Targeted Protein Degradation. YouTube. [Link]

  • Stepan, A. F., et al. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. Journal of the American Chemical Society, 145(21), 11456–11475. [Link]

  • Słabicki, M., et al. (2024). Structure-Based Design of CBP/EP300 Degraders: When Cooperativity Overcomes Affinity. ChemRxiv. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-(Methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(3-(Methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid
© Copyright 2026 BenchChem. All Rights Reserved.